Atropine methyl nitrate
描述
属性
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVJZNVOSNSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-88-0 | |
| Record name | METHYLATROPINE NITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Atropine Methyl Nitrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) methyl nitrate (B79036) is a peripherally acting competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a quaternary ammonium (B1175870) compound, its structure confers a positive charge, significantly limiting its ability to cross the blood-brain barrier. This property makes it a valuable pharmacological tool for elucidating the peripheral effects of the parasympathetic nervous system and for therapeutic applications where central nervous system side effects of anticholinergics are to be avoided. This document provides an in-depth technical overview of the mechanism of action of atropine methyl nitrate, including its receptor binding profile, downstream signaling pathway inhibition, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic properties.
Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2][3][4]. It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating the conformational changes necessary for signal transduction. This blockade of mAChRs inhibits the physiological responses normally mediated by the parasympathetic nervous system.
The quaternary ammonium group in this compound is crucial to its pharmacological profile. This positively charged moiety renders the molecule highly polar, thereby restricting its passage across the lipid-rich blood-brain barrier[5][6]. Consequently, the effects of this compound are predominantly confined to the peripheral nervous system.
Receptor Binding Profile
| Receptor Subtype | Atropine IC50 (nM) | Atropine Ki (nM) |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
| Data for Atropine, which is structurally and functionally similar to this compound.[8] |
Signaling Pathway Inhibition
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein subtypes. This compound, by blocking these receptors, inhibits their downstream signaling cascades.
-
M1, M3, and M5 Receptor Blockade: These receptors primarily couple to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these pathways, preventing smooth muscle contraction, glandular secretion, and other excitatory responses mediated by these receptor subtypes.
-
M2 and M4 Receptor Blockade: These receptors couple to Gi/o proteins. ACh activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue. By antagonizing M2 and M4 receptors, this compound prevents these inhibitory effects, leading to an increase in heart rate and reversal of vagal tone.
Caption: Antagonism of Muscarinic Receptor Signaling by this compound.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of a non-labeled universal muscarinic antagonist (e.g., 10 µM atropine).
-
Competition: Serial dilutions of this compound.
-
-
Add [3H]-NMS to all wells at a final concentration close to its Kd.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assay: Calcium Mobilization
This protocol describes a calcium mobilization assay to assess the functional antagonist activity of this compound at M1, M3, and M5 muscarinic receptors.
Materials:
-
Cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value of this compound from the concentration-response curve of inhibition.
Functional Assay: cAMP Measurement
This protocol describes a cAMP assay to assess the functional antagonist activity of this compound at M2 and M4 muscarinic receptors.
Materials:
-
Cells stably co-expressing the human M2 or M4 muscarinic receptor and a cAMP biosensor (e.g., GloSensor).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., acetylcholine).
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well white-walled microplate and culture overnight.
-
Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Simultaneously or shortly after, add a fixed concentration of the muscarinic agonist to inhibit the forskolin-stimulated cAMP production.
-
Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration.
-
Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
-
Calculate the IC50 value of this compound from the concentration-response curve.
Pharmacokinetics
The pharmacokinetic profile of this compound is largely dictated by its quaternary ammonium structure.
| Pharmacokinetic Parameter | Description |
| Absorption | Poorly absorbed from the gastrointestinal tract due to its high polarity. Systemic effects are typically achieved through parenteral administration. |
| Distribution | Largely restricted to the peripheral tissues. The positive charge significantly limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects. |
| Metabolism | Undergoes limited metabolism. |
| Excretion | Primarily excreted unchanged in the urine. |
Conclusion
This compound is a potent, non-selective, and peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action is well-characterized, involving the blockade of all five muscarinic receptor subtypes and the subsequent inhibition of their downstream signaling pathways. The quaternary ammonium structure of this compound is a key determinant of its pharmacokinetic profile, conferring peripheral selectivity by limiting its access to the central nervous system. This distinct pharmacological profile makes this compound an invaluable tool for both basic research into the functioning of the autonomic nervous system and for clinical applications where peripheral anticholinergic effects are desired without central side effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other muscarinic receptor antagonists.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. ozemedicine.com [ozemedicine.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
Atropine Methyl Nitrate: A Comprehensive Pharmacological Profile
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a synthetically derived quaternary ammonium (B1175870) compound of atropine, a naturally occurring tertiary amine alkaloid. This structural modification, the addition of a methyl group to the nitrogen atom, results in a positively charged molecule with significant pharmacological implications. Primarily, its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) effects while retaining potent peripheral anticholinergic activity. This profile makes atropine methyl nitrate a valuable tool in pharmacology research and a therapeutic agent in specific clinical contexts where peripheral muscarinic receptor blockade is desired without central side effects.
This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize it.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds reversibly to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, mediating parasympathetic nervous system responses in various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands.
There are five genetically distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of these G-proteins can also directly modulate ion channels, such as opening potassium channels.
Atropine and its derivatives are generally considered non-selective antagonists, exhibiting affinity for all five muscarinic receptor subtypes.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its antagonism at peripheral muscarinic receptors. These effects are dose-dependent and manifest in various organ systems.
In Vitro Pharmacology
Binding Affinity:
| Receptor Subtype | Test Compound | Radioligand | Cell Line | IC50 (nM) | Approximate Ki (nM) |
| M1 | Atropine Sulfate (B86663) | [3H]-NMS | CHO | 2.22 ± 0.60 | ~1.1 |
| M2 | Atropine Sulfate | [3H]-NMS | CHO | 4.32 ± 1.63 | ~2.2 |
| M3 | Atropine Sulfate | [3H]-NMS | CHO | 4.16 ± 1.04 | ~2.1 |
| M4 | Atropine Sulfate | [3H]-NMS | CHO | 2.38 ± 1.07 | ~1.2 |
| M5 | Atropine Sulfate | [3H]-NMS | CHO | 3.39 ± 1.16 | ~1.7 |
| Note: Ki values are approximated from IC50 values using the Cheng-Prusoff equation, assuming a competitive interaction and a radioligand concentration equal to its Kd. [3H]-NMS is N-methylscopolamine, a commonly used radiolabeled muscarinic antagonist. Data presented is for atropine sulfate as a surrogate for this compound.[1] |
Functional Antagonism:
The potency of a competitive antagonist in a functional assay is often expressed as the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. Schild analysis is the classical method for determining the pA2 value.
| Tissue Preparation | Agonist | Antagonist | pA2 Value |
| Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 |
| Guinea Pig Gastric Fundus | Bethanechol | Atropine | 8.16 |
| Note: Data presented is for atropine as a surrogate for this compound.[2][3] |
In Vivo Pharmacology
The peripheral effects of this compound are predictable based on its muscarinic receptor antagonism. These include:
-
Cardiovascular: Tachycardia, due to blockade of M2 receptors on the sinoatrial node.
-
Gastrointestinal: Reduced gastric acid secretion, decreased motility and tone of the gastrointestinal tract.
-
Respiratory: Bronchodilation and reduction of respiratory secretions.
-
Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
-
Exocrine Glands: Inhibition of salivation, lacrimation, and sweating.
A key pharmacodynamic feature of this compound is its significantly reduced CNS activity compared to atropine, owing to its poor penetration of the blood-brain barrier.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its quaternary ammonium structure, which influences its absorption, distribution, metabolism, and excretion (ADME). Specific pharmacokinetic data for this compound is limited; therefore, data for atropine is presented as a reference.
| Parameter | Value (for Atropine) | Route of Administration | Species |
| Tmax (Time to Peak Concentration) | ~30 minutes | Intramuscular | Human |
| Half-life (t1/2) | 2-4 hours | Intravenous/Intramuscular | Human |
| Bioavailability | ~25% | Oral | Human |
| Protein Binding | 14-22% | - | Human |
| Metabolism | Hepatic (hydrolysis) | - | Human |
| Excretion | Renal (15-50% as unchanged drug) | - | Human |
| Note: This data is for atropine and may differ for this compound. The bioavailability of the quaternary amine is expected to be lower and more variable after oral administration.[4] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes the determination of the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Objective: To determine the Ki of this compound at human M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well Filter Plates (e.g., GF/C glass fiber filters).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Vehicle (for total binding), unlabeled atropine (for non-specific binding), or this compound dilution.
-
[3H]-NMS solution (at a concentration close to its Kd).
-
Cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the incubation by rapidly filtering the plate contents through the filter mat using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath (Schild Analysis)
This protocol describes the determination of the functional antagonist potency (pA2) of this compound.
Objective: To determine the pA2 value of this compound against an agonist (e.g., acetylcholine) in an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
Guinea pig ileum segment.
-
Organ bath with an isometric force transducer.
-
Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: Acetylcholine.
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the tissue segment in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes.
-
Control Curve: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibrium.
-
Second Agonist Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Signaling Pathways
This compound, by blocking muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine.
Conclusion
This compound is a potent, non-selective peripheral muscarinic receptor antagonist. Its quaternary ammonium structure confers distinct pharmacokinetic properties, most notably its inability to readily cross the blood-brain barrier, which makes it a valuable pharmacological tool for differentiating central and peripheral muscarinic effects. While specific quantitative data for the methyl nitrate derivative is not as abundant as for atropine sulfate, the established pharmacological principles and experimental methodologies provide a robust framework for its characterization. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important compound.
References
Atropine Methyl Nitrate: A Technical Guide to its Antagonism of Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a peripherally acting agent with a distinct therapeutic and toxicological profile compared to its parent compound, atropine. This technical guide provides an in-depth overview of the pharmacological properties of atropine methyl nitrate, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). This document includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development.
Introduction to Muscarinic Receptor Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes of muscarinic receptors are differentially expressed throughout the body and are coupled to distinct intracellular signaling pathways.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]
Atropine and its derivatives, including this compound, act as competitive antagonists at these receptors, blocking the effects of acetylcholine and other muscarinic agonists.[4][5] The degree of receptor blockade and the resulting physiological effect are dependent on the concentration of the antagonist and its affinity for the specific receptor subtype.
Quantitative Data: Binding Affinity and Functional Potency
Table 1: Comparative Binding Affinities (Ki) of Atropine at Human Muscarinic Receptor Subtypes
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
|---|
| Atropine | 8.9 - 9.2 | 9.0 - 9.3 | 9.2 - 9.5 | 8.9 - 9.2 | 8.7 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources expressing cloned human muscarinic receptors in CHO or Sf9 cells.[6][7][8] The ranges reflect variability across different studies.
Table 2: Functional Antagonist Potency (pA2) of Atropine in Various Tissues
| Tissue | Predominant Receptor Subtype | Agonist | pA2 Value | Reference |
|---|---|---|---|---|
| Guinea Pig Ileum | M3 | Carbachol | 8.60 - 8.72 | [9] |
| Guinea Pig Atria | M2 | Bethanechol | ~9.0 | [10] |
| Rat Pancreatic Acini | M3 | Carbachol | 9.15 | [11] |
| Human Umbilical Vein | M1/M3 | Acetylcholine | 9.67 (pKB) | [3] |
| SHR Aorta (Endothelium-dependent contraction) | M3 | Acetylcholine | 9.48 | [4] |
| SHR Aorta (Endothelium-dependent relaxation) | M3 | Acetylcholine | 9.15 | [4] |
| Human Forearm Vasculature | M3 | Methacholine | 8.03 |[12] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[13] This is a measure of antagonist potency in functional assays.
Table 3: In Vivo Dose-Response Data for this compound
| Species | Effect | Route of Administration | Effective Dose | Reference |
|---|---|---|---|---|
| Dog | Bradycardia (low dose) | In vivo | 0.0012 mg/kg | [1] |
| Dog | Tachycardia (intermediate dose) | In vivo | - | [1] |
| Dog | Transient Heart Rate Decrease (high dose) | In vivo | >3 mg/kg | [1] |
| Human (Asthmatic Patients) | Maximum Bronchodilation | Inhaled (wet aerosol) | 1.5 mg | [2][3] |
| Rat | Increased Fos-like immunoreactivity in myenteric plexus | Intraperitoneal | 0.05, 0.5, 25 mg/kg |[14] |
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Test compound: this compound, serially diluted.
-
96-well filter plates (e.g., Unifilter-96, GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and centrifuge. Resuspend the final pellet in assay buffer to a predetermined optimal protein concentration.[11]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or serially diluted this compound.
-
50 µL of [3H]-NMS solution (at a concentration near its Kd).
-
150 µL of the cell membrane suspension to initiate the reaction (final volume 250 µL).
-
-
Incubation: Seal the plate and incubate for 3 hours at room temperature with gentle agitation.[11]
-
Harvesting: Terminate the assay by rapid vacuum filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.[11]
-
Counting: Dry the filter plate overnight. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization in Gq-Coupled Receptors (M1, M3, M5)
This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial calcium assay kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to inhibit dye extrusion).
-
Muscarinic agonist (e.g., carbachol).
-
Test compound: this compound.
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with an injection system (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (containing probenecid) to each well. Incubate for 1 hour at 37°C.[15]
-
Antagonist Incubation: After dye loading, replace the dye solution with assay buffer containing various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.
Functional Assay: cAMP Accumulation in Gi-Coupled Receptors (M2, M4)
This protocol details a method to assess the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production in cells expressing Gi-coupled muscarinic receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing M2 or M4 receptors.
-
Culture medium.
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Muscarinic agonist (e.g., acetylcholine).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into appropriate microplates and culture overnight.
-
Assay:
-
Aspirate the culture medium and add stimulation buffer containing various concentrations of this compound.
-
Add the muscarinic agonist (at its EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition, can be determined by non-linear regression.
Visualizations: Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Radioligand competition binding assay workflow.
Logical Diagram of Competitive Antagonism
Caption: Competitive antagonism at the muscarinic receptor.
Conclusion
This compound is a non-selective, high-affinity competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its peripheral action, a consequence of its quaternary ammonium structure, makes it a valuable tool for dissecting the roles of peripheral versus central muscarinic systems and a clinically useful agent in specific contexts, such as the treatment of bronchospasm. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the pharmacology of this compound and to develop novel, subtype-selective muscarinic receptor modulators with improved therapeutic profiles. Further studies directly comparing the binding affinities of this compound across all five human recombinant muscarinic receptor subtypes would be beneficial to refine our understanding of its pharmacological profile.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mediation by M3-muscarinic receptors of both endothelium-dependent contraction and relaxation to acetylcholine in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
Atropine Methyl Nitrate and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a peripherally acting muscarinic antagonist. Its utility in pharmacology and clinical medicine is largely defined by its limited ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the physicochemical properties and experimental data related to the BBB permeability of atropine methyl nitrate, with its parent compound, atropine, as a key comparator. Understanding the factors that govern its low central nervous system (CNS) penetration is crucial for drug development professionals aiming to design peripherally restricted agents or, conversely, to overcome the BBB for centrally acting therapeutics.
Physicochemical Properties and Blood-Brain Barrier Permeability
The significant difference in BBB permeability between atropine and this compound is primarily attributable to their distinct physicochemical properties. Atropine, a tertiary amine, can exist in both ionized and non-ionized forms at physiological pH, with the non-ionized form being more lipid-soluble and thus more capable of diffusing across the lipid membranes of the BBB. In contrast, this compound is a quaternary ammonium (B1175870) salt, meaning it carries a permanent positive charge. This charge dramatically increases its polarity and reduces its lipophilicity, thereby severely restricting its passage across the BBB.
Table 1: Comparative Physicochemical and Permeability Data
| Property | Atropine | This compound | Reference(s) |
| Molecular Weight ( g/mol ) | 289.37 | 366.41 | [1][2] |
| LogP | 1.83 | 2.31840 | [3][4] |
| pKa | 9.7 - 9.9 | Not applicable (permanently charged) | [5][6] |
| Topological Polar Surface Area (Ų) | 49.8 | 109 | [7][8] |
| Brain-to-Plasma Ratio (Kp) | ~1 (in mice) | Not available (expected to be very low) | [9] |
| BBB Permeability Classification | CNS-penetrant | Peripherally restricted | [10][11][12] |
The higher molecular weight, significantly larger polar surface area, and permanent charge of this compound are all key factors contributing to its negligible BBB penetration.
Experimental Assessment of Blood-Brain Barrier Permeability
A variety of experimental models are employed to determine the extent to which a compound can cross the BBB. These can be broadly categorized into in vivo, in situ, and in vitro methods.
In Vivo Methods
In vivo studies in animal models provide the most physiologically relevant data on BBB permeability. A common method involves the administration of the compound to the animal, followed by the collection of blood and brain tissue at various time points to determine the brain-to-plasma concentration ratio (Kp).
Experimental Workflow: In Vivo Determination of Brain-to-Plasma Ratio (Kp)
Caption: Workflow for in vivo determination of the brain-to-plasma concentration ratio (Kp).
In Situ Brain Perfusion
The in situ brain perfusion technique offers a more controlled environment to study BBB transport by replacing the animal's blood with a perfusate containing the compound of interest. This method allows for the calculation of the permeability-surface area (PS) product, a measure of the rate of transport across the BBB.
Experimental Protocol: In Situ Brain Perfusion in Rats
-
Animal Preparation: The rat is anesthetized, and the common carotid artery is exposed.
-
Catheterization: A catheter is inserted into the common carotid artery for the infusion of the perfusate. The external carotid artery may be ligated to direct flow to the brain.
-
Perfusion: The perfusion fluid, typically a buffered saline solution containing the test compound at a known concentration, is infused at a constant rate.
-
Termination and Sample Collection: After a short perfusion period (e.g., 30-60 seconds), the animal is decapitated, and the brain is removed.
-
Analysis: The concentration of the compound in the brain tissue is determined, and the PS product is calculated.
Logical Diagram: In Situ Brain Perfusion Setup
Caption: Simplified schematic of an in situ brain perfusion experiment.
In Vitro Models
In vitro models, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cell monolayers, provide a high-throughput method for screening the permeability of compounds. These cells form tight junctions and can be used to model the barrier properties of the BBB.
Experimental Protocol: In Vitro Transwell Assay
-
Cell Culture: Caco-2 or MDCK cells are seeded on a microporous membrane in a Transwell insert. The cells are cultured until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.
-
Compound Addition: The test compound is added to the apical (donor) side of the Transwell.
-
Sampling: Samples are taken from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of the compound in the receiver chamber is measured, and the apparent permeability coefficient (Papp) is calculated.
Signaling Pathway: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
The primary mechanism of action for both atropine and this compound is the competitive antagonism of muscarinic acetylcholine receptors. Due to its inability to cross the BBB, this compound's effects are confined to the peripheral nervous system.
Caption: Differential sites of action for atropine and this compound.
Conclusion
The permanently charged quaternary ammonium structure of this compound renders it significantly less permeable to the blood-brain barrier compared to its tertiary amine parent, atropine. This is quantitatively supported by its higher polar surface area and is the basis for its use as a peripherally selective muscarinic antagonist. While direct comparative in vivo permeability data is sparse, the collective evidence from physicochemical properties and pharmacological studies unequivocally demonstrates its restricted access to the central nervous system. The experimental protocols detailed herein provide a framework for the continued investigation of BBB permeability for novel chemical entities, a critical step in modern drug discovery and development.
References
- 1. Atropine [drugfuture.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:52-88-0 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Methylatropine nitrate | C18H26N2O6 | CID 657381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Atropine in mouse brain and plasma quantified by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the cardiac vagolytic effects of atropine and methylatropine in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative quantitative studies on cholinolytic agents. I. Atropine and methylatropine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Atropine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis and purification methods for atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) compound derived from atropine. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical development. The information is compiled from available chemical literature and aims to provide a comprehensive understanding of the manufacturing processes.
Atropine methyl nitrate is a muscarinic antagonist that, due to its quaternary ammonium structure, does not cross the blood-brain barrier, thus limiting its effects to the peripheral nervous system. This property makes it a valuable compound in pharmacological research and as a therapeutic agent where peripheral anticholinergic effects are desired without central nervous system side effects.
What follows are the two principal methods reported for the synthesis of this compound.
Method 1: Direct Quaternization of Atropine with Methyl Nitrate
This method involves the direct N-methylation of the tertiary amine in the atropine molecule using methyl nitrate. This is a common strategy for the synthesis of quaternary ammonium salts from their corresponding tertiary amines.
Experimental Protocol
The synthesis is carried out by reacting atropine with methyl nitrate in a methanolic solution.[1][2][3] The elevated temperature and pressure (as the reaction is carried out above the boiling point of the solvent) facilitate the quaternization reaction.
A solution of 28.9 g of atropine in 100 g of methanol (B129727) is prepared.[1][2][3] To this solution, 7.7 g of methyl nitrate is added.[1][2][3] The reaction mixture is then heated to 110°C for 2 hours.[1][2][3] Following the reaction, the methanol is removed by evaporation. The resulting crude this compound is then purified by crystallization.[1][2][3] The purified product has a melting point of 163°C.[1][2][3]
While the specific crystallization solvent is not detailed in the available literature, common solvents for the recrystallization of polar organic salts include short-chain alcohols (such as ethanol (B145695) or isopropanol), or mixed solvent systems involving a good solvent and an anti-solvent.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Atropine | 28.9 g | [1][2][3] |
| Methyl Nitrate | 7.7 g | [1][2][3] |
| Solvent | ||
| Methanol | 100 g | [1][2][3] |
| Reaction Conditions | ||
| Temperature | 110°C | [1][2][3] |
| Reaction Time | 2 hours | [1][2][3] |
| Product Properties | ||
| Melting Point | 163°C | [1][2][3] |
| Yield | Not Reported |
Process Workflow
Method 2: Salt Metathesis from Methyl Atropine Sulfate (B86663)
This synthetic route involves an ion exchange reaction, also known as salt metathesis. In this case, the sulfate anion of methyl atropine sulfate is exchanged for the nitrate anion from barium nitrate. The driving force for this reaction is the precipitation of the highly insoluble barium sulfate.
Experimental Protocol
The starting material, methyl atropine sulfate, is first prepared from methyl atropine chloride and silver nitrate.[1][2][3] A solution of 70.4 g of methyl atropine sulfate in water is prepared.[1][2][3] To this, an aqueous solution containing 26.1 g of barium nitrate is added.[1][2][3] The addition of the barium nitrate solution leads to the immediate precipitation of barium sulfate. This precipitate is removed from the reaction mixture by filtration.[1][2][3] The remaining filtrate, which contains the desired this compound, is then concentrated to yield the final product.[1][2][3]
The available literature does not specify the concentrations of the aqueous solutions, the reaction temperature, or the method of concentration (e.g., evaporation under reduced pressure). Further purification steps, if any, are also not detailed.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Atropine Sulfate | 70.4 g | [1][2][3] |
| Barium Nitrate | 26.1 g | [1][2][3] |
| Solvent | ||
| Water | Not Specified | [1][2][3] |
| Reaction Conditions | ||
| Temperature | Not Reported | |
| Reaction Time | Not Reported | |
| Byproduct | ||
| Barium Sulfate | Precipitate | [1][2][3] |
| Yield | Not Reported |
Process Workflow
Summary and Concluding Remarks
Two distinct and viable synthetic routes to this compound have been presented. The direct quaternization method is a more direct approach, while the salt metathesis route offers an alternative that relies on the low solubility of an inorganic byproduct.
It is important to note that the available literature lacks certain critical experimental details, most notably the reaction yields for both methods and specific parameters for the purification steps, such as crystallization solvents and the concentrations of aqueous solutions. For researchers and drug development professionals looking to implement these syntheses, further process development and optimization would be necessary to establish a robust and scalable manufacturing process. This would include, but not be limited to, determining optimal reaction concentrations, temperatures, and times, as well as developing and validating analytical methods to assess the purity and yield of the final product.
References
Atropine Methyl Nitrate: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Atropine (B194438) Methyl Nitrate (B79036). The information is curated to support research, development, and formulation activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for stability analysis are provided.
Core Chemical and Physical Properties
Atropine methyl nitrate is a quaternary ammonium (B1175870) salt of atropine, a tropane (B1204802) alkaloid.[1] This modification results in a molecule with distinct physicochemical characteristics compared to its parent compound, atropine. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate,nitrate | [2] |
| CAS Number | 52-88-0 | [3][4] |
| Molecular Formula | C18H26N2O6 | [3][4] |
| Molecular Weight | 366.41 g/mol | [3][4][5] |
| Appearance | White to beige powder or crystals. | [2][6] |
| Melting Point | 163°C | [2][3][4] |
| Solubility | H2O: 50 mg/mL; Freely soluble in water or alcohol; Very slightly soluble in chloroform (B151607) and ether. | [2][3][7] |
| LogP | 2.31840 | [2] |
| pKa | Not directly available for the quaternary amine. The pKa of the parent compound atropine is 9.8. | [7] |
| Storage Temperature | -20°C | [3][4] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor in its formulation and storage. The ester linkage in the molecule is susceptible to hydrolysis, which is the primary degradation pathway. The rate of degradation is significantly influenced by pH and temperature.
Key Stability Considerations:
-
Hydrolysis: Atropine is known to hydrolyze in aqueous solutions, breaking down into tropic acid and tropine.[8][9] This reaction is catalyzed by both acid and base. The pH of minimum hydrolysis for atropine is in the acidic range, varying with temperature (e.g., pH 4.11 at 0°C to pH 3.24 at 100°C).[8] Ophthalmic formulations of atropine are often buffered to an acidic pH to enhance stability.[10]
-
Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine.[9]
-
Oxidative Degradation: While hydrolysis is the main pathway, the potential for oxidative degradation should also be considered during forced degradation studies.
-
Photostability: Atropine is generally considered stable under photolytic conditions.
-
Thermal Stability: The compound is susceptible to degradation at elevated temperatures.
The degradation pathways of the core atropine structure are illustrated below.
Caption: Degradation of Atropine under Acidic and Basic Conditions.
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer duration may be used.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for 30 minutes.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, expose a solution of the drug to heat.
-
Photodegradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below, to identify and quantify the degradation products.
Caption: Workflow for a Forced Degradation Study.
Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Solution: Prepare the sample solution (from the forced degradation study or a formulated product) at a similar concentration.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main this compound peak. Peak purity analysis should be performed.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a specified range.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Unlike atropine, its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. It blocks the action of acetylcholine at parasympathetic neuroeffector junctions.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. sgs.com [sgs.com]
- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. ijrpp.com [ijrpp.com]
- 10. scirp.org [scirp.org]
Atropine Methyl Nitrate (CAS 52-88-0): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) methyl nitrate (B79036) (CAS 52-88-0) is a quaternary ammonium (B1175870) derivative of atropine, a well-known tropane (B1204802) alkaloid.[1] This modification results in a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist that does not readily cross the blood-brain barrier.[2][3] Its distinct pharmacological profile makes it a valuable tool in research to differentiate between central and peripheral cholinergic effects, as well as a therapeutic agent in various clinical applications. This technical guide provides a comprehensive overview of atropine methyl nitrate, including its chemical and physical properties, mechanism of action, synthesis, and detailed experimental protocols for its use. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 52-88-0 | [1] |
| Molecular Formula | C₁₈H₂₆N₂O₆ | [2] |
| Molecular Weight | 366.41 g/mol | [4] |
| Melting Point | 163 °C | [4] |
| Water Solubility | >55 µg/mL (at pH 7.4) | [2] |
| Synonyms | Methylatropine nitrate, Atropine methonitrate, Eumydrin | [1][5] |
| InChI Key | NEDVJZNVOSNSHF-KUMOIWDRNA-N | [1] |
| SMILES | C[N+]1(C)[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)C(CO)c3ccccc3.--INVALID-LINK--([O-])[O-] | [1] |
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Unlike its parent compound, atropine, the quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier.[2][3] This property makes it a selective antagonist of peripheral mAChRs.
The antagonism of mAChRs by this compound blocks the effects of acetylcholine in the peripheral nervous system. This leads to a variety of physiological responses, including:
-
Reduction of secretions: It can suppress mucus production and respiratory secretions.[2][3]
-
Bronchodilation: It is used to treat airway obstruction in conditions like asthma.[6][7]
-
Mydriasis: It can cause dilation of the pupils.[2]
-
Cardiovascular effects: It can be used to block parasympathetic signaling to the heart.[2]
Signaling Pathways
As a muscarinic antagonist, this compound blocks the signaling cascades initiated by the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are linked to different downstream signaling pathways.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking these receptors, this compound prevents the cellular responses mediated by these pathways.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been described.[3][8]
Method 1: From Atropine and Methyl Nitrate [3][8]
-
Dissolve 28.9 g of atropine in 100 g of methanol.
-
Add 7.7 g of methyl nitrate to the solution.
-
Heat the mixture at 110°C for 2 hours.
-
Evaporate the methanol.
-
Crystallize the resulting this compound. The expected melting point is 163°C.
Method 2: From Methyl Atropine Sulfate (B86663) [3][8]
-
Prepare a solution of 70.4 g of methyl atropine sulfate in water.
-
Add an aqueous solution containing 26.1 g of barium nitrate. This will precipitate barium sulfate.
-
Filter the mixture to remove the barium sulfate precipitate.
-
Concentrate the filtrate to obtain this compound.
In Vivo Studies
4.2.1. Suppression of Mucus Production and Respiratory Secretions in Rats [2][3]
-
Objective: To evaluate the effect of this compound on respiratory secretions.
-
Animal Model: Rats.
-
Drug Administration: The specific dosage and route of administration would be determined by the experimental design, but intravenous or intraperitoneal injection are common.
-
Outcome Measures: Quantification of mucus and secretion volume or composition.
4.2.2. Investigation of Xanomeline-Induced Suppression of Serum Tumor Necrosis Factor [2][3]
-
Objective: To use this compound to determine if the effects of xanomeline (B1663083) (a muscarinic agonist) on serum TNF are centrally or peripherally mediated.
-
Animal Model: Typically mice or rats.
-
Experimental Design:
-
Administer this compound to a group of animals to block peripheral muscarinic receptors.
-
Administer a vehicle control to another group.
-
Administer xanomeline to both groups.
-
Measure serum tumor necrosis factor (TNF) levels at specified time points.
-
-
Expected Outcome: If xanomeline's effect on TNF is peripherally mediated, it will be blocked by this compound. If the effect is central, it will not be affected.
Clinical Studies
4.3.1. Treatment of Asthma and Airway Obstruction [6][7]
-
Objective: To assess the efficacy of inhaled this compound as a bronchodilator.
-
Study Design: Double-blind, placebo-controlled crossover studies are often employed.[6]
-
Participants: Patients with a diagnosis of asthma or other obstructive airway disease.
-
Intervention: Inhalation of a nebulized solution of this compound. Doses have been studied up to 2 mg.[7]
-
Outcome Measures:
Pharmacological Data
| Parameter | Species | Value | Route | Reference |
| IC₅₀ (Muscarinic Acetylcholine Receptors) | Porcine (brain membranes) | <0.1 nM | In vitro | [9] |
| ED₅₀ (Reduction of acetylcholine-induced hypotension) | Rat | 5.5 µg/kg | Intravenous | [9] |
| Oral LD₅₀ | Rat | 1902 mg/kg | Oral | [10] |
| Intraperitoneal LD₅₀ | Mouse | 9 mg/kg | Intraperitoneal | [10] |
| Human Systemic Effects | Human | Mydriasis | - | [2] |
Safety and Handling
This compound is a potent anticholinergic agent and should be handled with care.[1] It is classified as fatal if swallowed or inhaled.[2]
-
GHS Hazard Statements: H300+H330 (Fatal if swallowed or if inhaled).[2]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P284: [In case of inadequate ventilation] wear respiratory protection.[2]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
When heated to decomposition, it emits toxic fumes of NOx.[2]
Conclusion
This compound is a valuable pharmacological tool for the specific antagonism of peripheral muscarinic acetylcholine receptors. Its inability to significantly cross the blood-brain barrier allows for the dissection of central versus peripheral cholinergic mechanisms in preclinical research. Furthermore, its clinical utility as a bronchodilator and an agent to reduce secretions has been demonstrated. Researchers and drug development professionals should adhere to strict safety protocols when handling this potent compound. This guide provides a foundational understanding of this compound to facilitate its effective and safe use in scientific investigation and therapeutic development.
References
- 1. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Some Adrenergic Drugs and Atropine Methonitrate Given by Inhalation for Asthma: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US7439393B2 - Phenethanolamine derivatives for treatment of respiratory diseases - Google Patents [patents.google.com]
- 6. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic_acetylcholine_receptor [bionity.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Comparative studies of atropine methonitrate and its combination with reproterol in chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Atropine Methyl Nitrate: A Tool for Differentiating Central and Peripheral Cholinergic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The systemic administration of cholinergic agents presents a significant challenge in neuroscience and pharmacology research due to the simultaneous activation of both central (CNS) and peripheral (PNS) nervous systems. This confounds the interpretation of experimental results, making it difficult to attribute observed effects to either central or peripheral mechanisms. Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, serves as an invaluable pharmacological tool to overcome this obstacle. Its distinct chemical structure renders it incapable of crossing the blood-brain barrier (BBB), restricting its antagonist activity to peripheral muscarinic acetylcholine (B1216132) receptors. This guide provides an in-depth overview of the properties of atropine methyl nitrate, quantitative pharmacological data, detailed experimental protocols for its use, and visual diagrams to illustrate its mechanism and application in research.
Introduction: The Cholinergic System and a Research Dilemma
The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes. It is broadly divided into:
-
Central Nervous System (CNS): Involved in cognition, memory, arousal, and motor control.
-
Peripheral Nervous System (PNS): Regulates autonomic functions such as heart rate, digestion, salivation, and smooth muscle contraction through parasympathetic pathways.
Both systems employ muscarinic acetylcholine receptors (mAChRs), of which five subtypes (M1-M5) have been identified.[1] Many pharmacological agents that target the cholinergic system are unable to distinguish between central and peripheral receptors. This lack of specificity complicates research aimed at understanding the CNS-specific roles of cholinergic pathways or developing CNS-targeted therapies, as peripheral side effects can mask or alter the central outcomes.
This compound: The Peripherally-Restricted Antagonist
Atropine is a well-known competitive, non-selective antagonist of all five muscarinic receptor subtypes.[1][2] However, its tertiary amine structure allows it to cross the blood-brain barrier, inducing both central and peripheral effects.[2] this compound is a synthetic, quaternary ammonium salt of atropine.[3] This structural modification is the key to its utility.
Mechanism of Action and Pharmacokinetics
The addition of a methyl group creates a permanent positive charge on the nitrogen atom, transforming it into a quaternary amine. This dramatically increases the molecule's polarity and reduces its lipid solubility. Consequently, this compound cannot readily diffuse across the tightly regulated, lipophilic blood-brain barrier.[3][4][5] When administered systemically (e.g., via intraperitoneal or intravenous injection), its distribution is confined to the periphery.
It acts by competitively and reversibly binding to mAChRs on peripheral organs and tissues, such as the heart, exocrine glands, and smooth muscle, effectively blocking the actions of acetylcholine in the PNS without affecting mAChRs within the CNS.[4][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for atropine and its methylated derivative. Note that specific binding affinities for this compound across all receptor subtypes are not as extensively published as for atropine sulfate; however, it is recognized as a potent, non-selective peripheral antagonist.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine
| Antagonist | M1 | M2 | M3 | M4 | M5 | Source(s) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | [7][8][9] |
Note: Atropine is a non-selective antagonist with high affinity for all muscarinic receptor subtypes. This compound is also a potent muscarinic antagonist with an IC50 of <0.1 nM in a general radioligand binding assay.[10]
Table 2: In Vivo Efficacy Data for this compound
| Effect | Species | ED50 | Route of Administration | Description | Source(s) |
| Hypotension Blockade | Rat | 5.5 µg/kg (14.3 nmol/kg) | Intravenous (i.v.) | Blocks acetylcholine-induced decrease in blood pressure. | [10][11] |
| Salivation Reduction | Dog | - | - | Effectively reduces salivation. | [10] |
| Mydriasis Induction | Dog | - | - | Causes dilation of the pupils. | [10] |
| Heart Rate Increase | Dog | - | - | Increases heart rate by blocking vagal tone. | [10] |
Mandatory Visualizations
The Blood-Brain Barrier Selectivity
The fundamental principle behind the utility of this compound is its inability to cross the blood-brain barrier.
Caption: Atropine crosses the BBB, while this compound does not due to its charge.
Mechanism of Peripheral Muscarinic Blockade
This compound competes with acetylcholine at peripheral receptors.
Caption: AMN competitively blocks peripheral muscarinic receptors from acetylcholine activation.
Experimental Protocols and Applications
The primary application of this compound is to create a "peripheral blockade" to isolate and study the central effects of another cholinergic drug.
Experimental Workflow: Isolating Central Effects of a Cholinergic Agonist
This workflow is used to determine if an observed behavioral or physiological change is due to the central action of a muscarinic agonist.
Caption: Experimental design to isolate the central effects of a cholinergic agonist.
Detailed Methodology Example: Passive Avoidance Test in Rodents
This protocol is adapted from studies investigating the central cholinergic mechanisms of memory and learning.[12]
-
Objective: To determine if the memory-impairing effects of a centrally-acting muscarinic antagonist like scopolamine (B1681570) are indeed mediated by the CNS.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Drug Preparation:
-
This compound: Dissolve in 0.9% sterile saline. Doses can range from 1.0 to 10.0 mg/kg.
-
Scopolamine Hydrobromide (Test Agent): Dissolve in 0.9% sterile saline. A typical dose is 0.5 - 1.0 mg/kg.
-
Vehicle: 0.9% sterile saline.
-
-
Experimental Procedure:
-
Habituation/Training: On day 1, place the animal in the illuminated compartment of a two-chamber passive avoidance apparatus. When the animal crosses into the dark compartment, a mild, brief foot shock is delivered. The latency to enter the dark compartment is recorded.
-
Drug Administration: On day 2 (retention test), animals are divided into groups:
-
Group A: Vehicle + Vehicle
-
Group B: Vehicle + Scopolamine
-
Group C: this compound + Scopolamine
-
-
Administer this compound (or its vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30-60 minutes before the retention test.
-
Administer scopolamine (or its vehicle) s.c. or i.p. 30 minutes before the retention test.
-
Retention Test: Place the animal back in the illuminated compartment and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
-
Expected Results & Interpretation:
-
Group A (Control) will show a long latency, indicating they remember the shock.
-
Group B (Scopolamine) will show a short latency, indicating amnesia (impaired retention).
-
If the amnesic effect of scopolamine is central, Group C (this compound + Scopolamine) should also show a short latency, as the peripheral blockade by this compound will not prevent scopolamine's central action. This confirms the central nature of the observed cognitive impairment. Studies have shown that systemic methylatropine (B1217387) does not produce retention deficits on its own, but when administered intracerebrally, it can.[12]
-
Conclusion
This compound is an indispensable pharmacological tool for delineating the complex interplay between the central and peripheral cholinergic systems.[4][13][14] Its inability to cross the blood-brain barrier allows researchers to selectively antagonize peripheral muscarinic receptors.[11][15] This property enables the clear attribution of behavioral and physiological outcomes to CNS mechanisms, thereby facilitating cleaner experimental designs and more accurate interpretations. For any scientist working in cholinergic pharmacology or neuroscience, a thorough understanding and correct application of this compound are crucial for advancing our knowledge of CNS function and for the development of novel, targeted therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylatropine blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, 99% 52-88-0 India [ottokemi.com]
- 15. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Methyl Nitrate: A Comprehensive Technical Guide to its Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its charged nature significantly restricts its passage across the blood-brain barrier, thereby localizing its anticholinergic effects primarily to the peripheral nervous system. This technical guide provides an in-depth exploration of the peripheral effects of atropine methyl nitrate, detailing its mechanism of action, pharmacokinetics, and its impact on various organ systems. The document synthesizes quantitative data from preclinical and clinical studies, presents detailed experimental protocols for assessing its activity, and illustrates key signaling pathways and experimental workflows through diagrams. This resource is intended to support researchers, scientists, and drug development professionals in their investigation and application of this important pharmacological tool.
Introduction
Atropine, an alkaloid derived from Atropa belladonna, has a long history of medicinal use due to its anticholinergic properties.[1] However, its clinical utility can be limited by central nervous system (CNS) side effects such as confusion and hallucinations, which arise from its ability to cross the blood-brain barrier.[1] this compound, a synthetically methylated derivative, was developed to mitigate these central effects.[2] As a quaternary ammonium salt, it is highly polar and less lipid-soluble, which significantly curtails its penetration into the CNS.[2][3] This peripheral selectivity makes this compound an invaluable tool for dissecting the roles of peripheral muscarinic receptors in physiological processes and for therapeutic applications where central anticholinergic actions are undesirable.
This guide will systematically review the peripheral effects of this compound, focusing on its interactions with the cardiovascular, respiratory, gastrointestinal, and urinary systems, as well as its influence on exocrine gland secretions.
Mechanism of Action
This compound exerts its effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[4] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby inhibiting parasympathetic nerve stimulation of target organs.[4][5] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).[6] this compound does not differentiate between these subtypes. The physiological response to this compound is therefore dependent on the specific mAChR subtypes present in a given tissue and their downstream signaling pathways.
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
-
M2 and M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels in the heart.[6]
By blocking these pathways, this compound effectively counteracts the "rest and digest" functions of the parasympathetic nervous system.
Peripheral Effects on Organ Systems
The peripheral effects of this compound are widespread and reflect the distribution of muscarinic receptors throughout the body.
Cardiovascular System
The primary cardiovascular effect of this compound is an increase in heart rate (tachycardia) due to the blockade of M2 muscarinic receptors on the sinoatrial (SA) node of the heart.[7] This inhibition of parasympathetic tone allows for sympathetic influences to dominate.
Quantitative Data: Cardiovascular Effects
| Parameter | Species | Dose | Route | Effect | Reference |
| Heart Rate | Human | 0.25 mg | IV | Acceleration | [8] |
| Heart Rate | Human | 0.08 and 0.13 mg | IV | Bradycardia (paradoxical effect) | [8] |
| Heart Rate | Rat | 0.5 mg/kg | - | Tachycardia slightly reduced in stress model | [9] |
| Blood Pressure | Human | Up to 0.25 mg | IV | No clear effect on systolic or diastolic BP | [8] |
| Blood Pressure | Rat | - | - | Rise in BP in stress model | [9] |
Experimental Protocol: Assessment of Cardiovascular Effects in Humans
A double-blind, placebo-controlled study can be conducted as follows:
-
Subjects: Healthy adult volunteers.
-
Procedure:
-
Subjects are rested in a supine position.
-
An intravenous (IV) line is established for drug administration.
-
Baseline heart rate, blood pressure, and electrocardiogram (ECG) are recorded continuously.
-
This compound (e.g., 0.08, 0.13, 0.25 mg) or saline placebo is administered intravenously.[8]
-
Cardiovascular parameters are monitored for a specified period (e.g., 60 minutes) post-injection.
-
-
Data Analysis: Changes in heart rate, blood pressure, and ECG intervals from baseline are compared between the this compound and placebo groups.
Respiratory System
This compound causes bronchodilation and reduces secretions in the respiratory tract by blocking M3 muscarinic receptors on bronchial smooth muscle and submucosal glands.[5] This makes it effective in treating conditions characterized by bronchoconstriction and excessive mucus production.
Quantitative Data: Respiratory Effects
| Parameter | Species | Dose | Route | Effect | Reference |
| Nasal Mucus Production | Human | 250 µg (4x/day) | Intranasal | Reduction | [10] |
| Lung Injury (BALF protein) | Guinea Pig | 2.5 mg/kg | Nasal | No significant difference from saline control | [11] |
Experimental Protocol: Assessment of Bronchodilator Effects in Asthma Patients
A randomized, double-blind, placebo-controlled crossover study can be performed:
-
Subjects: Adult patients with stable asthma.
-
Procedure:
-
On separate days, subjects inhale a nebulized solution of this compound, a beta-adrenergic agonist (e.g., salbutamol), a combination of both, or a placebo.
-
Forced Expiratory Volume in 1 second (FEV1) is measured at baseline and at regular intervals (e.g., 20 minutes, 1, 2, 4, and 6 hours) post-inhalation.
-
-
Data Analysis: The percentage change in FEV1 from baseline is calculated and compared across the different treatment arms.
Gastrointestinal System
This compound significantly impacts the gastrointestinal (GI) system by reducing motility, decreasing gastric acid secretion, and inhibiting salivation.[1][12] These effects are primarily mediated by the blockade of M1 and M3 receptors.
Quantitative Data: Gastrointestinal Effects
| Parameter | Species | Dose | Route | Effect | Reference |
| Salivary Secretion | Human | 0.08, 0.13, 0.25 mg | IV | Inhibition (dose-dependent) | [8] |
| Salivary Secretion | Human | 0.6 mg, 1.2 mg | Sublingual/Oral | Reduction | [13] |
| Gastric Motility | Dog | 0.02 mg/kg | IM | Complete inhibition for at least 30 min | [14] |
| Ileal Motility | Human | 7 µg/kg | IV | Reduced sporadic pressure waves | [1] |
| Myenteric Plexus Activity | Rat | 0.05, 0.5, 25 mg/kg | IP | Increased Fos-like immunoreactivity | [15] |
Experimental Protocol: In Vitro Assessment of Gastrointestinal Smooth Muscle Motility
-
Tissue Preparation: A segment of the ileum is isolated from a rabbit and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[16]
-
Procedure:
-
The spontaneous contractions of the ileum are recorded using an isotonic transducer connected to a kymograph or data acquisition system.
-
A stable baseline of contractions is established.
-
Increasing concentrations of a cholinergic agonist (e.g., acetylcholine) are added to the bath to establish a dose-response curve for contraction.
-
The tissue is washed, and after recovery, it is pre-incubated with this compound for a set period.
-
The acetylcholine dose-response curve is repeated in the presence of this compound.
-
-
Data Analysis: The rightward shift of the acetylcholine dose-response curve in the presence of this compound is quantified to determine its antagonistic potency (pA2 value).
Urinary System
By blocking muscarinic receptors in the detrusor muscle of the bladder, this compound can inhibit bladder contraction and increase bladder capacity.[17] This can be beneficial in treating conditions of urinary frequency and incontinence.
Quantitative Data: Urinary System Effects
| Parameter | Species | Dose | Effect | Reference |
| Muscarinic Receptor Density | Rat | 5 mg/kg/day (14 days) | Significant increase in bladder | [17] |
| Bladder Contraction | Human | 0.01-0.1 µM | Marked inhibition of electrically stimulated contraction | [18] |
| Bladder Contraction | Rat/Guinea-pig | - | No effect on strength-duration curves for threshold mechanical responses | [19] |
Experimental Protocol: In Vitro Assessment of Bladder Smooth Muscle Contractility
-
Tissue Preparation: Strips of the urinary bladder detrusor muscle are obtained from rats or guinea pigs and mounted in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.[20]
-
Procedure:
-
The muscle strips are subjected to electrical field stimulation (EFS) to induce neurally-mediated contractions.
-
A frequency-response curve is generated by stimulating the strips at varying frequencies.
-
The strips are then incubated with this compound.
-
The frequency-response curve to EFS is repeated in the presence of the antagonist.
-
-
Data Analysis: The reduction in the contractile response at each frequency is measured to quantify the contribution of cholinergic neurotransmission to bladder contraction.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its limited absorption and distribution due to its quaternary ammonium structure.
-
Absorption: Oral bioavailability is generally low.[5]
-
Distribution: It does not readily cross the blood-brain barrier.[3]
-
Metabolism and Excretion: Information on the specific metabolic pathways and excretion of this compound is less abundant than for atropine sulfate.
Conclusion
This compound is a valuable pharmacological agent for studying and modulating peripheral muscarinic cholinergic activity. Its limited ability to penetrate the central nervous system makes it a selective tool for investigating the roles of the parasympathetic nervous system in various organ functions. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the peripheral effects of this compound and exploring its therapeutic potential. The continued investigation of this compound will undoubtedly contribute to a deeper understanding of peripheral cholinergic mechanisms and the development of novel therapeutics with improved side-effect profiles.
References
- 1. Effects of morphine and atropine on motility and transit in the human ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intranasally administered atropine methonitrate treatment of experimental rhinovirus colds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-exposure treatment with nasal atropine methyl bromide protects against microinstillation inhalation exposure to sarin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of atropine on secretion and motility in isolated gastric mucosa and attached muscularis externa from ferret and cat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 14. Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expt. 6 Study of effect of drugs on gastrointestinal motility | PDF [slideshare.net]
- 17. Effect of chronic atropine administration on the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atropine resistance of transmurally stimulated isolated human bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contractile responses of smooth muscle strips from rat and guinea-pig urinary bladder to transmural stimulation: effects of atropine and alpha,beta-methylene ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Methyl Nitrate: A Quaternary Ammonium Muscarinic Antagonist with Peripheral Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its charged nature significantly limits its ability to cross the blood-brain barrier, leading to a pharmacological profile characterized by pronounced peripheral anticholinergic effects with minimal central nervous system involvement. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and key experimental methodologies used to characterize atropine methyl nitrate. Detailed protocols for in vitro and in vivo studies, along with quantitative data on its receptor affinity and physiological effects, are presented to support its application in research and drug development.
Chemical and Physical Properties
This compound is the methylated quaternary ammonium salt of atropine. The presence of a permanent positive charge on the nitrogen atom is a key structural feature that dictates its pharmacological properties, most notably its hydrophilicity and consequently, its limited ability to penetrate the central nervous system (CNS).[1]
| Property | Value | Reference |
| Chemical Name | (1R,3r,5S)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium nitrate | [2] |
| CAS Number | 52-88-0 | [2] |
| Molecular Formula | C18H26N2O6 | [3] |
| Molecular Weight | 366.41 g/mol | [2] |
| Appearance | White to beige powder | [4] |
| Solubility | Soluble in water (50 mg/mL) | [3] |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] By reversibly binding to these receptors, it prevents acetylcholine and other muscarinic agonists from eliciting their downstream effects. This antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified based on the G protein they couple to:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6][7]
-
M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.[8]
Antagonism of Gq/11-Coupled Receptors (M1, M3, M5)
Activation of Gq/11-coupled muscarinic receptors by acetylcholine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] this compound blocks this cascade by preventing the initial binding of acetylcholine to the receptor.
Antagonism of Gi/o-Coupled Receptors (M2, M4)
Acetylcholine binding to Gi/o-coupled muscarinic receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the dissociated G protein can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound prevents these effects by blocking the initial receptor activation.
Quantitative Pharmacology
The antagonist properties of this compound and its parent compound, atropine, have been quantified in various in vitro systems. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a common measure of antagonist potency.
| Parameter | Tissue/Receptor | Agonist | Value | Reference |
| pA2 (Atropine) | Guinea Pig Gastric Fundus | Bethanechol | 8.16 | [10] |
| pA2 (Atropine) | Guinea Pig Gastric Smooth Muscle | Bethanechol | 8.52 | [10] |
| pA2 (Atropine) | Guinea Pig Atria | Bethanechol | >8.5 | [11] |
| pA2 (Atropine) | Guinea Pig Urinary Bladder | Bethanechol | 8.1-8.5 | [11] |
| pA2 (Atropine) | Human Colon Circular Muscle | Carbachol | 8.72 ± 0.28 | [12] |
| pA2 (Atropine) | Human Colon Longitudinal Muscle | Carbachol | 8.60 ± 0.08 | [12] |
Pharmacokinetics
The pharmacokinetic profile of this compound is largely influenced by its quaternary ammonium structure, which confers high polarity and low lipid solubility. This significantly restricts its passage across biological membranes, including the blood-brain barrier.
| Parameter | Species | Administration | Cmax | Tmax | AUC | Bioavailability | Reference |
| Atropine | Rat | IV (1 mg/kg) | 274.25 ± 53.66 ng/mL | - | - | - | [13] |
| Atropine | Rat | IG (5 mg/kg) | - | - | - | 21.62% | [13] |
| Quaternary Ammonium Compounds (General) | Rat | IV | - | - | - | - | [14] |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) specifically for this compound are not consistently reported in publicly available literature and would likely require dedicated pharmacokinetic studies.
Experimental Protocols
In Vitro Assessment of Muscarinic Receptor Antagonism: Schild Analysis
The Schild analysis is a classical pharmacological method to determine the affinity of a competitive antagonist.[15][16]
Detailed Methodology:
-
Tissue Preparation: Isolate a section of guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the resulting smooth muscle contraction.
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Agonist CRC in the Presence of Antagonist: Repeat the agonist cumulative CRC in the presence of this compound.
-
Repeat for Multiple Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[17]
-
In Vivo Assessment of Antisialivatory Effects
The antisialivatory effect of this compound can be assessed in vivo by measuring its ability to inhibit salivation induced by a muscarinic agonist like pilocarpine (B147212).[4][18]
Detailed Methodology:
-
Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley) and acclimatize them to the laboratory conditions.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).
-
Pre-treatment Time: Allow a set amount of time for the drug to be absorbed and distributed (e.g., 15-30 minutes).
-
Induction of Salivation: Administer a sialogogue, such as pilocarpine hydrochloride (e.g., 4 mg/kg, i.p.), to induce salivation.[18]
-
Saliva Collection: Immediately after pilocarpine administration, place pre-weighed cotton balls into the oral cavity of the rat.
-
Measurement: After a fixed period (e.g., 15 minutes), remove the cotton balls and weigh them to determine the amount of saliva secreted.
-
Data Analysis: Compare the mean saliva production between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Assessment of Blood-Brain Barrier Penetration
An in vitro model using a co-culture of brain capillary endothelial cells and astrocytes can be used to assess the potential of a compound to cross the blood-brain barrier.[19][20]
Detailed Methodology:
-
Cell Culture: Culture human brain capillary endothelial cells and human astrocytes.
-
Transwell Setup: Seed astrocytes on the underside of a porous membrane insert (e.g., Transwell®) and allow them to become confluent. Then, seed the endothelial cells on the top side of the membrane.
-
Co-culture: Co-culture the cells until the endothelial cells form a tight monolayer, which can be verified by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound to the apical (upper) chamber, which represents the "blood" side of the BBB.
-
At various time points, take samples from the basolateral (lower) chamber, representing the "brain" side.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model. A low Papp value would confirm the limited CNS penetration of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the peripheral effects of muscarinic receptor blockade without the confounding influence of central actions. Its quaternary ammonium structure is the defining feature that governs its pharmacokinetic and pharmacodynamic properties. The experimental protocols and data presented in this guide provide a framework for the continued study and application of this compound in both basic research and the development of peripherally-acting anticholinergic therapeutics. Further characterization of its binding affinities at individual muscarinic receptor subtypes and detailed pharmacokinetic studies will enhance its utility as a selective pharmacological agent.
References
- 1. Methylatropine - Wikipedia [en.wikipedia.org]
- 2. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 4. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuron.mefst.hr [neuron.mefst.hr]
- 16. m.youtube.com [m.youtube.com]
- 17. Schild equation - Wikipedia [en.wikipedia.org]
- 18. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Atropine Methyl Nitrate: In Vivo Administration Routes in Rodents - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) salt of atropine, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its quaternary structure limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of muscarinic receptor blockade without significant central nervous system involvement. These application notes provide detailed protocols for the in vivo administration of atropine methyl nitrate in rodents, including intravenous, intraperitoneal, subcutaneous, and oral routes. The information is intended to guide researchers in designing and executing experiments involving this compound.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions by blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5). These G-protein coupled receptors are widely distributed in the peripheral nervous system, mediating parasympathetic responses such as decreased heart rate, increased glandular secretion, and smooth muscle contraction. By antagonizing these receptors, this compound elicits effects including tachycardia, reduced salivation and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal and urinary tracts.
Application Notes and Protocols for Atroptine Methyl Nitrate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) salt of atropine and a peripherally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Its charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool in rodent research to investigate the peripheral effects of muscarinic receptor blockade without the confounding central nervous system effects of atropine. These application notes provide a comprehensive overview of atropine methyl nitrate dosage and experimental protocols for various research applications in rodents.
Mechanism of Action
This compound is a competitive, non-selective antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). By blocking these receptors, it inhibits the effects of acetylcholine in the peripheral nervous system, leading to a variety of physiological responses, including:
-
Cardiovascular: Tachycardia (at higher doses), paradoxical bradycardia (at very low doses).
-
Gastrointestinal: Reduced salivation, decreased gastrointestinal motility and secretion.
-
Respiratory: Bronchodilation and reduced secretions.
-
Ocular: Mydriasis (pupil dilation) and cycloplegia.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate diverse cellular responses. The signaling pathways are dependent on the receptor subtype.
Data Presentation: this compound Dosages in Rodent Studies
The following tables summarize quantitative data for this compound administration in rats and mice from various studies.
Table 1: Dosages for Investigating Physiological and Behavioral Effects
| Species | Route of Administration | Dosage Range | Experimental Context | Outcome |
| Rat | Intraperitoneal (IP) | 0.05 - 25 mg/kg | Investigation of myenteric plexus and dorsal vagal complex activity | Increased Fos-like immunoreactivity in the myenteric plexus at 0.05, 0.5, and 25 mg/kg. A 3 mg/kg dose decreased sucrose (B13894) intake.[1] |
| Rat | Intraperitoneal (IP) | 250 µg/kg | Investigation of sham feeding behavior | Inhibited sham feeding of a liquid diet.[2] |
| Rat | Subcutaneous (SC) | 2.5 - 20 mg/kg | Reduction of anguidine toxicity | Provided modest but significant protection against anguidine lethality.[3] |
| Rat | Intraperitoneal (IP) | Not specified | Blockade of muscarinic cholinergic receptors during sleep | Used to study cardiovascular sympathetic control during sleep. |
| Mouse | Oral (gavage) | 4 mg/kg | Antagonism of organophosphate poisoning (paraoxon) | Improved survival, though not statistically significant alone.[3][4] |
| Mouse | Subcutaneous (SC) | 1.35 mg/kg | Antagonism of organophosphate nerve agent poisoning | Used in combination with a reactivator to prevent early-endpoint deaths.[5] |
Table 2: Toxicological Data (LD50)
| Species | Route of Administration | LD50 |
| Rat | Oral | 1902 mg/kg |
| Mouse | Oral | 1320 mg/kg |
| Mouse | Intraperitoneal (IP) | 9 mg/kg |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
Vortex mixer
-
pH meter (optional)
Protocol:
-
Calculation: Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the injection volume (typically 5-10 ml/kg for IP and SC in rodents).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder and transfer it to a sterile vial.
-
Vehicle Addition: Add the calculated volume of sterile saline or water for injection to the vial.
-
Mixing: Vortex the vial until the this compound is completely dissolved. Ensure the solution is clear and free of particulates.
-
pH Adjustment (Optional): If necessary, the pH of the solution can be adjusted to be within a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of HCl or NaOH.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use the solution within a short period after preparation to ensure stability and sterility.
General Administration Protocols
a. Intraperitoneal (IP) Injection
Materials:
-
Appropriately restrained rodent
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)
-
Prepared this compound solution
Protocol:
-
Restraint: Properly restrain the rodent to expose the abdomen. For rats, a two-person technique is often preferred. For mice, scruffing the animal is common. The animal should be tilted head-down at a slight angle.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming that a blood vessel or organ has not been punctured.
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
b. Subcutaneous (SC) Injection
Materials:
-
Appropriately restrained rodent
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats)
-
Prepared this compound solution
Protocol:
-
Restraint: Properly restrain the rodent.
-
Injection Site: Lift a fold of skin on the back of the neck or along the flank to create a "tent".
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin.
-
Administration: Inject the solution. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Monitoring: Return the animal to its cage and observe for any adverse reactions.
c. Oral Gavage
Materials:
-
Appropriately restrained rodent
-
Flexible or curved gavage needle (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
Prepared this compound solution
Protocol:
-
Restraint: Properly restrain the rodent, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is any resistance, do not force it.
-
Administration: Once the needle is in the correct position (in the esophagus, not the trachea), administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Specific Experimental Protocols
a. Investigation of Gut Motility (Charcoal Meal Test)
Objective: To assess the effect of this compound on gastrointestinal transit time.
Workflow:
Protocol:
-
Animal Preparation: House rodents individually and fast them for 12-24 hours with free access to water to ensure an empty stomach.
-
Drug Administration: Administer the desired dose of this compound or vehicle control via IP or SC injection.
-
Waiting Period: Allow 15-30 minutes for the drug to exert its effects.
-
Charcoal Meal Administration: Administer a charcoal meal (e.g., a suspension of 5% activated charcoal in 10% gum acacia) via oral gavage. The volume is typically 0.1 ml per 10 g of body weight for mice.
-
Euthanasia: At a predetermined time after the charcoal meal administration (e.g., 20-30 minutes), euthanize the animals using an approved method.
-
Dissection and Measurement: Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the ileocecal junction.
-
Data Collection: Lay the intestine flat without stretching and measure its total length. Also, measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Analysis: Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
b. Antagonism of Organophosphate Poisoning
Objective: To evaluate the protective effect of this compound against organophosphate-induced toxicity.
Workflow:
Protocol:
-
Animal Preparation: Acclimatize rodents to the experimental conditions.
-
Pre-treatment: Administer this compound or vehicle at the desired dose and route. The timing of pre-treatment relative to the organophosphate challenge is a critical parameter and should be determined based on the pharmacokinetic profile of the compounds.
-
Organophosphate Challenge: Administer the organophosphate (e.g., paraoxon) at a dose known to induce clear signs of toxicity or lethality.
-
Monitoring: Continuously monitor the animals for clinical signs of cholinergic overstimulation, which may include salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (in species that can vomit), tremors, fasciculations, convulsions, and respiratory distress.
-
Data Collection: Record the latency to the onset of specific signs, the severity of the signs at regular intervals using a scoring system, and the survival time.
-
Analysis: Compare the severity of signs, latency to onset, and survival rates between the this compound-treated group and the control group.
Conclusion
This compound is a valuable pharmacological tool for studying the peripheral muscarinic cholinergic system in rodents. The selection of an appropriate dose and experimental protocol is crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers to design and execute studies involving this compound in rodents. It is essential to consult relevant literature and adhere to institutional animal care and use guidelines for all experimental procedures.
References
- 1. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on sham feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral treatment of organophosphate poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Humanized Mouse Model of Organophosphate Poisoning and Detection of Countermeasures via MALDI-MSI [mdpi.com]
Application Notes and Protocols for the Use of Atropine Methyl Nitrate in Organophosphate Poisoning Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atropine (B194438) methyl nitrate (B79036) in preclinical research on organophosphate (OP) poisoning. Atropine methyl nitrate, a quaternary ammonium (B1175870) compound, serves as a valuable tool to investigate the peripheral cholinergic effects of OP toxicity without the confounding central nervous system effects associated with its tertiary amine analog, atropine sulfate. Its inability to cross the blood-brain barrier makes it an ideal candidate for dissecting the peripheral versus central mechanisms of OP poisoning and for evaluating peripherally targeted therapeutic interventions.
Mechanism of Action
Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a wide range of symptoms.
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors in the peripheral nervous system. By blocking these receptors, it counteracts the effects of excessive ACh accumulation, thereby alleviating the peripheral muscarinic symptoms of OP poisoning, such as bronchorrhea, bronchoconstriction, salivation, lacrimation, and bradycardia.
Key Applications in Research
-
Differentiating Peripheral vs. Central Effects: By selectively blocking peripheral muscarinic receptors, this compound allows researchers to isolate and study the central effects of OP poisoning, such as seizures and respiratory depression of central origin.
-
Evaluating Peripherally-Acting Antidotes: It serves as a standard treatment in animal models to manage peripheral cholinergic crisis while testing the efficacy of novel, centrally-acting anticonvulsants or neuroprotectants.
-
Investigating the Role of Peripheral Cholinergic Storm: It helps in understanding the contribution of peripheral muscarinic overstimulation to the overall pathophysiology and mortality in OP poisoning.
Data Presentation
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in animal models of organophosphate poisoning.
Table 1: Survival Rates in Animal Models of Organophosphate Poisoning Treated with this compound
| Animal Model | Organophosphate | Organophosphate Dose | This compound Dose | Treatment Time | Survival Rate (%) | Reference |
| Guinea Pig | Sarin | 1.0 x LD50 | 2.0 mg/kg (pretreatment) | - | Lethality was proportional to the percentage of animals that developed seizures.[1] | O'Donnell et al., 2011 |
| Rat | Soman | - | 2 mg/kg i.m. (pretreatment) | - | 100% in > 24hrs | Winkler et al., 2017[2] |
| Rat | Monocrotophos | 1/10 LD50 | 30 µmols/kg b.w. (pretreatment) | 3-5 min before OP | Significant protection against hypercorticosteronemia. | (Source not explicitly providing survival rate)[3] |
| Guinea Pig | Nerve Agents (Tabun, Sarin, Soman, Cyclo-sarin, VX) | 2 x LD50 | 2 mg/kg (in a mix) | Post-exposure | Survived the agent challenge 24 hr later. | Chang, et al.[4] |
Table 2: Effect of this compound on Physiological Parameters in Organophosphate-Poisoned Animals
| Animal Model | Organophosphate | This compound Dose | Parameter Measured | Effect Observed | Reference |
| Rat | Monocrotophos | 30 µmols/kg b.w. | Plasma Corticosterone | Significant protection against OP-induced increase.[3] | (Source)[3] |
| Rat | Monocrotophos | 30 µmols/kg b.w. | Blood Glucose | Significant protection against OP-induced hyperglycemia.[3] | (Source)[3] |
| Rat | Monocrotophos | 30 µmols/kg b.w. | Liver Tyrosine Aminotransferase (TAT) | Significant protection against OP-induced increase.[3] | (Source)[3] |
Table 3: Comparative Efficacy of this compound and Atropine Sulfate
| Animal Model | Organophosphate | Parameter | This compound | Atropine Sulfate | Reference |
| Rat | Monocrotophos | Protection against hypercorticosteronemia | Offered significant protection.[3] | Offered significant protection.[3] | (Source)[3] |
| Rat | Monocrotophos | Protection against hyperglycemia | Offered significant protection.[3] | Offered significant protection.[3] | (Source)[3] |
| Rat | Peripherally acting OP (I-2) | Lethality | No beneficial effect. | - | (Source)[1] |
| Rat | Centrally/Peripherally acting OP (I-1) | Lethality | - | Slight beneficial effect (centrally mediated). | (Source)[1] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Organophosphate Poisoning and Treatment with this compound in Rodents
This protocol provides a general framework for studying the effects of this compound in a rodent model of acute organophosphate poisoning.
Materials:
-
Organophosphate (e.g., paraoxon, diisopropylfluorophosphate - DFP)
-
This compound
-
Vehicle for OP and this compound (e.g., saline, peanut oil)
-
Rodents (mice or rats)
-
Syringes and needles for administration
-
Observation cages
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Preparation of Solutions:
-
Dissolve the organophosphate in the appropriate vehicle to the desired concentration. The LD50 of the specific OP in the chosen animal model should be determined from the literature or through preliminary studies.[5]
-
Dissolve this compound in saline to the desired concentration (e.g., 2 mg/mL).
-
-
Administration of Organophosphate:
-
Administer the organophosphate via the desired route (e.g., subcutaneous, intraperitoneal). The volume of injection should be appropriate for the animal's weight.
-
-
Observation of Clinical Signs:
-
Immediately after OP administration, continuously observe the animals for clinical signs of cholinergic toxicity. These may include salivation, lacrimation, urination, defecation, tremors, convulsions, and respiratory distress.[5]
-
A scoring system can be used to quantify the severity of the signs.
-
-
Administration of this compound:
-
Post-Treatment Monitoring:
-
Continue to monitor the animals for a set period (e.g., 24 hours) for survival and changes in clinical signs.
-
At the end of the observation period, or at specified time points, blood and tissue samples can be collected for analysis of cholinesterase activity or other biochemical markers.
-
Protocol 2: Evaluation of Acetylcholinesterase (AChE) Activity
Materials:
-
Blood or tissue homogenates from experimental animals
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATChI)
-
Phosphate (B84403) buffer
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
For blood samples, separate plasma and red blood cells.
-
For tissue samples (e.g., diaphragm, brain), homogenize in phosphate buffer on ice.
-
-
Enzyme Assay:
-
The assay is based on the Ellman method, which measures the production of thiocholine (B1204863) as AChE hydrolyzes ATChI.
-
In a cuvette, mix the sample with phosphate buffer and DTNB.
-
Initiate the reaction by adding ATChI.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the AChE activity based on the rate of change in absorbance and the molar extinction coefficient of the product of the reaction between thiocholine and DTNB.
-
Express the results as units of activity per gram of tissue or per milliliter of blood.
-
Mandatory Visualizations
Caption: Signaling pathway of organophosphate poisoning and the action of this compound.
Caption: General experimental workflow for evaluating this compound in OP poisoning.
References
- 1. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Dose-Dependency of Toxic Signs and Outcomes of Paraoxon Poisoning in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Methyl Nitrate: Application Notes and Protocols for In Vivo Peripheral Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) derivative of atropine, functioning as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its charged nature restricts its ability to cross the blood-brain barrier, making it a valuable pharmacological tool for selectively blocking peripheral muscarinic receptors in vivo. This selectivity allows researchers to investigate the peripheral cholinergic system's role in various physiological processes without the confounding central effects of atropine. These application notes provide a comprehensive overview of its use, supported by detailed protocols for key in vivo experiments.
Mechanism of Action
Atropine methyl nitrate acts as a non-selective antagonist at all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). It competitively binds to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response. This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, including increased heart rate, reduced glandular secretions, and decreased smooth muscle motility.
Pharmacokinetics and Pharmacodynamics
Due to its quaternary ammonium structure, this compound is poorly absorbed orally and has limited ability to penetrate the central nervous system. When administered parenterally, it is rapidly distributed to peripheral tissues. The onset of action is typically within minutes, and the duration of effect can vary depending on the dose and the physiological parameter being measured.
Data Presentation: In Vivo Efficacy
The following tables summarize quantitative data on the in vivo effects of this compound from various studies.
Table 1: Comparative Potency of this compound and Atropine Sulfate (B86663)
| Species | Effect Measured | Relative Potency (this compound vs. Atropine Sulfate) | Reference |
| Human | Inhibition of Salivation | ~3 times more potent | [1] |
| Dog | Heart Rate Increase | - | [2][3] |
| Rat | Inhibition of Acetylcholine-induced Hypotension | ED50: 5.5 µg/kg (IV) | [4][5] |
Table 2: Effective Doses of this compound in Various In Vivo Models
| Species | Application | Route of Administration | Effective Dose Range | Reference |
| Human | Inhibition of Salivation | Intravenous | 0.08 - 0.25 mg | [1] |
| Human | Bronchodilation | Inhalation | 2 mg | [6][7] |
| Dog | Muscarinic Blockade | Intravenous | 0.0012 - 2.4 mg/kg | [2][3] |
| Rat | Myenteric Plexus Activation | Intraperitoneal | 0.05 - 25 mg/kg | [8] |
| Rat | Cardiovascular Studies | Intravenous Infusion | 1 mg/kg/h | [1] |
| Guinea Pig | Attenuation of Mediator-induced Airway Effects | - | - | [9] |
Experimental Protocols
The following are generalized protocols for common in vivo applications of this compound. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines, and relevant literature.
Protocol 1: Assessment of Cardiovascular Effects in Rats
Objective: To evaluate the effect of this compound on heart rate and blood pressure in anesthetized rats.
Materials:
-
This compound
-
Saline (0.9% NaCl) for vehicle and dilutions
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Surgical instruments for catheterization
-
Catheters (e.g., PE-50 tubing) for intravenous administration and blood pressure measurement
-
Pressure transducer and data acquisition system
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the femoral or jugular vein for drug administration.
-
Implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer.
-
Allow the animal to stabilize for a period of at least 20-30 minutes post-surgery, maintaining body temperature with a heating pad.
-
-
Baseline Measurements:
-
Record baseline heart rate (HR) and mean arterial pressure (MAP) for at least 15-20 minutes to ensure a stable baseline.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline. For example, a 1 mg/mL stock solution can be prepared.
-
Further dilute the stock solution to the desired final concentration for injection. A common vehicle is 0.9% saline.
-
Administer this compound intravenously as a bolus injection or a continuous infusion. Doses can range from µg/kg to mg/kg depending on the desired level of muscarinic blockade[2][3].
-
-
Post-Administration Monitoring:
-
Continuously record HR and MAP for a predetermined period (e.g., 60-120 minutes) after drug administration to observe the onset, peak, and duration of the effects.
-
-
Data Analysis:
-
Calculate the change in HR and MAP from baseline at various time points after administration.
-
Compare the effects of different doses of this compound if performing a dose-response study.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed changes.
-
Protocol 2: Evaluation of Gastrointestinal Motility in Mice
Objective: To assess the inhibitory effect of this compound on gastrointestinal transit in mice using the charcoal meal assay.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or methylcellulose)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Animal Preparation:
-
Fast the mice for a period of 12-18 hours with free access to water to ensure an empty gastrointestinal tract.
-
-
Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection at the desired dose. A dose of 3 mg/kg has been shown to be effective in rats[8].
-
A control group should receive an equivalent volume of the saline vehicle.
-
-
Charcoal Meal Administration:
-
After a predetermined time following drug administration (e.g., 30 minutes) to allow for drug absorption and action, administer a fixed volume of the charcoal meal (e.g., 0.2-0.3 mL) to each mouse via oral gavage.
-
-
Measurement of Intestinal Transit:
-
After a set period (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the mice.
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Excise the entire small intestine, from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure the total length.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the percentage of transit between the this compound-treated group and the control group using appropriate statistical tests (e.g., Student's t-test).
-
Protocol 3: Investigation of Respiratory Effects in Guinea Pigs
Objective: To determine the effect of this compound on bronchoconstriction induced by a cholinergic agonist in anesthetized, ventilated guinea pigs.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Cholinergic agonist (e.g., methacholine (B1211447) or acetylcholine)
-
Anesthetic agent (e.g., urethane (B1682113) or pentobarbital)
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Tracheal cannula
-
Mechanical ventilator for small animals
-
Aerosol delivery system (nebulizer)
-
System for measuring respiratory mechanics (e.g., whole-body plethysmography or direct measurement of airway pressure and flow)
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheostomy and insert a tracheal cannula.
-
Connect the animal to a mechanical ventilator.
-
-
Baseline Measurements:
-
Measure baseline respiratory parameters such as lung resistance and dynamic compliance.
-
-
Bronchoconstrictor Challenge:
-
Administer a bronchoconstricting agent, such as aerosolized methacholine, to induce a measurable increase in airway resistance.
-
-
This compound Administration:
-
Administer this compound, either intravenously or via inhalation, at the desired dose.
-
-
Repeat Bronchoconstrictor Challenge:
-
After a suitable interval to allow for the action of this compound, repeat the bronchoconstrictor challenge with the same dose of the cholinergic agonist.
-
-
Data Analysis:
-
Compare the magnitude of the bronchoconstrictor response before and after the administration of this compound.
-
Calculate the percentage of inhibition of the bronchoconstrictor response.
-
Solution Preparation and Stability
Conclusion
This compound is an indispensable tool for the in vivo investigation of peripheral muscarinic receptor function. Its inability to cross the blood-brain barrier allows for the specific elucidation of peripheral cholinergic mechanisms in a variety of physiological and pathological processes. The protocols provided herein offer a foundation for researchers to design and execute robust in vivo experiments. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropine modification of the pulmonary effects of chemical mediators in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Revolutionizing Bioanalysis: A Validated HPLC-MS/MS Method for the Quantification of Atropine Methyl Nitrate in Plasma
Introduction
Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a peripherally acting muscarinic antagonist. Its limited ability to cross the blood-brain barrier makes it a valuable therapeutic agent for various conditions, minimizing central nervous system side effects. Accurate quantification of atropine methyl nitrate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise determination of this compound in plasma samples.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of HPLC. This compound is extracted from plasma using solid-phase extraction. The analyte is then separated from endogenous plasma components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Atropine-d3 or a structurally similar quaternary ammonium compound)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to isolate this compound from the plasma matrix, ensuring a clean extract and minimizing matrix effects.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the specific properties of this compound.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 304.2 |
| Product Ion 1 (m/z) | 124.1 (Quantifier) |
| Product Ion 2 (m/z) | 93.1 (Qualifier) |
| Collision Energy | Optimized for specific instrument (e.g., 25-35 eV) |
| Internal Standard | Specific transitions for the chosen IS |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 0.1 - 100 | y = 0.025x + 0.003 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| MQC | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| HQC | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of this compound from plasma was consistent and high. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | > 85 | < 15 |
| MQC | > 85 | < 15 |
| HQC | > 85 | < 15 |
Stability
This compound was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note describes a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method has been thoroughly validated and is suitable for use in pharmacokinetic studies and other clinical applications requiring accurate and reliable measurement of this compound. The detailed protocol and performance characteristics provide a valuable resource for researchers, scientists, and drug development professionals.
Application Notes and Protocols: Atropine Methyl Nitrate in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a synthetically methylated derivative of atropine, a naturally occurring tropane (B1204802) alkaloid. As a quaternary ammonium (B1175870) salt, it is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions with minimal central nervous system effects. Atropine methyl nitrate is non-selective, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5).[2] This property makes it an essential reference compound in receptor binding assays for the characterization of novel muscarinic ligands.
These application notes provide a comprehensive overview of the use of this compound in receptor binding assays, including its binding affinity for muscarinic receptor subtypes and detailed protocols for its application.
Pharmacological Profile of this compound
This compound acts by competing with acetylcholine and other muscarinic agonists for the orthosteric binding site on mAChRs. This antagonism blocks the downstream signaling cascades initiated by receptor activation. The five subtypes of muscarinic receptors are coupled to different G proteins, leading to distinct cellular responses. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3]
Quantitative Data: Binding Affinity of Atropine Analogs at Muscarinic Receptors
The following table summarizes the inhibitory constants (IC50) of atropine for the five human muscarinic receptor subtypes. While this data is for atropine, it serves as a close approximation for this compound due to their structural similarity, particularly at the receptor binding interface.
| Receptor Subtype | Ligand | IC50 (nM) |
| M1 | Atropine | 2.22 ± 0.60 |
| M2 | Atropine | 4.32 ± 1.63 |
| M3 | Atropine | 4.16 ± 1.04 |
| M4 | Atropine | 2.38 ± 1.07 |
| M5 | Atropine | 3.39 ± 1.16 |
Data sourced from a competitive antagonist binding assay using [3H]-NMS.[4]
Diagrams
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Competitive Radioligand Receptor Binding Assay Workflow.
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cultured cells expressing the target muscarinic receptor subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Centrifuge and rotor capable of 40,000 x g at 4°C
-
Dounce homogenizer or equivalent
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to a high confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant, which contains cytosolic proteins.
-
Resuspend the membrane pellet in fresh Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the procedure for determining the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Materials:
-
Membrane preparation expressing the target muscarinic receptor subtype
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, pH 7.4[6]
-
96-well microplates (non-binding surface)
-
96-well filter plates (e.g., GF/C)
-
Vacuum filtration apparatus
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.[5]
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of [3H]-NMS (typically at or near its Kd value, e.g., 0.5-1.0 nM)
-
Varying concentrations of this compound (test compound)
-
Membrane preparation (e.g., 10-20 µg of protein)
-
-
For total binding wells, add Assay Buffer instead of the this compound solution.
-
For non-specific binding wells, add a high concentration of a non-labeled muscarinic antagonist, such as 1 µM atropine, instead of the test compound.[5][7]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash each well of the filter plate three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Allow the filter plate to dry completely.
-
Add a suitable liquid scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding at each concentration of this compound:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-NMS)
-
Kd is the dissociation constant of the radioligand for the receptor
-
-
Conclusion
This compound is an indispensable tool for the study of muscarinic acetylcholine receptors. Its non-selective, high-affinity binding to all five subtypes, combined with its peripheral selectivity, makes it an ideal reference antagonist in receptor binding assays. The protocols outlined in these application notes provide a robust framework for researchers to accurately determine the binding affinities of novel compounds at muscarinic receptors, thereby facilitating the drug discovery and development process.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atropine Methyl Nitrate in Cardiovascular Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atropine (B194438) methyl nitrate (B79036) is a peripherally acting muscarinic antagonist. As a quaternary ammonium (B1175870) compound, it has limited ability to cross the blood-brain barrier, making it a valuable tool in cardiovascular research to investigate the peripheral effects of cholinergic blockade without the confounding central nervous system effects associated with atropine sulfate (B86663).[1] These application notes provide an overview of the use of atropine methyl nitrate in cardiovascular studies in animal models, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] In the cardiovascular system, its effects are primarily mediated through the blockade of M2 muscarinic receptors located in the heart.[3][4] The binding of acetylcholine (ACh) to these receptors, primarily on the sinoatrial (SA) and atrioventricular (AV) nodes, activates a G-protein coupled signaling cascade that leads to a decrease in heart rate (negative chronotropy) and a slowing of AV conduction (negative dromotropy).[3][5]
By blocking the M2 receptors, this compound inhibits the parasympathetic (vagal) influence on the heart. This results in an increased heart rate and enhanced AV conduction.[2]
Signaling Pathway of Muscarinic M2 Receptor in Cardiomyocytes
Caption: M2 muscarinic receptor signaling pathway in a cardiomyocyte.
Data Presentation: Dose and Cardiovascular Effects
The following tables summarize quantitative data on the effects of this compound and the related compound atropine sulfate in various animal models.
Table 1: this compound Dose and Cardiovascular Effects in Animal Models
| Animal Model | Dose | Route of Administration | Key Cardiovascular Effects | Reference |
| Rat | 0.5 mg/kg | Intravenous (i.v.) | Used for cholinergic blockade in heart rate variability studies. Did not produce discernible effects on arterial pressure at this dose. | [6] |
| Rhesus Monkey | 190 nmol/kg | Intravenous (i.v.) & Intramuscular (i.m.) | More effective than atropine in reducing respiratory sinus arrhythmia (RSA) amplitude, heart period (HP), and heart period variability (HPV). Longer duration of action than atropine. | [7] |
Table 2: Atropine Sulfate Dose and Cardiovascular Effects in Animal Models (for comparison)
| Animal Model | Dose | Route of Administration | Key Cardiovascular Effects | Reference |
| Dog | 0.04 mg/kg | Intravenous (i.v.) or Subcutaneous (s.c.) | Used for atropine response test to differentiate vagally-mediated bradyarrhythmias from intrinsic nodal disease. A positive response is typically a heart rate ≥ 135–140 BPM or a 50%–100% increase from baseline. | |
| Dog | 0.01 mg/kg (initial), 0.01 mg/kg (second dose) | Intravenous (i.v.) | A second dose increased heart rate to over 100 bpm, increased cardiac output, and decreased systemic vascular resistance. | |
| Dog (with healed myocardial infarction) | Low-dose | Intravenous (i.v.) | Increased vagal tone at rest and during exercise but did not prevent ventricular fibrillation. | [8] |
| Cat | Not specified (large doses) | Not specified | In experimentally induced coronary occlusion, atropinization and vagotomy accelerated the onset of ventricular arrhythmias. | [9][10] |
Experimental Protocols
Protocol for Assessing Heart Rate Variability in Rats
This protocol is adapted from studies investigating autonomic function in rats.
Objective: To evaluate the effect of this compound on heart rate variability (HRV) as a measure of cardiac vagal tone.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound solution (e.g., 0.5 mg/mL in sterile saline)
-
Telemetry device or ECG recording system
-
Data acquisition and analysis software for HRV
Procedure:
-
Animal Preparation:
-
Surgically implant a telemetry device or ECG electrodes for continuous monitoring of heart rate. Allow for a recovery period of at least one week.
-
Acclimate the animals to the experimental setup to minimize stress-induced cardiovascular changes.
-
-
Baseline Recording:
-
Record baseline ECG or pulse interval data for a stable period (e.g., 30-60 minutes) in conscious, freely moving animals.
-
-
Drug Administration:
-
Administer this compound at a dose of 0.5 mg/kg via intravenous injection.[6]
-
-
Post-Dose Recording:
-
Continue recording ECG or pulse interval data for a defined period post-injection (e.g., 60-120 minutes) to capture the full effect and recovery.
-
-
Data Analysis:
-
Analyze the recorded data to determine HRV parameters in both time and frequency domains.
-
Time-domain parameters: Standard deviation of NN intervals (SDNN), root mean square of successive differences (RMSSD).
-
Frequency-domain parameters: High-frequency (HF) power (a marker of vagal tone), low-frequency (LF) power, and the LF/HF ratio.
-
Compare baseline HRV parameters with post-atropine methyl nitrate values to quantify the degree of vagal blockade.
-
Atropine Response Test in Dogs (Adapted for this compound)
This protocol is based on the atropine response test commonly performed in clinical veterinary medicine, which can be adapted for research purposes.
Objective: To assess the contribution of vagal tone to bradycardia or to evaluate the efficacy of muscarinic blockade.
Materials:
-
Conscious, healthy dogs
-
This compound solution (dose to be determined by dose-response studies, but a starting point could be extrapolated from atropine sulfate doses, e.g., 0.04 mg/kg)
-
ECG machine
-
Intravenous or subcutaneous injection supplies
Procedure:
-
Baseline ECG:
-
Obtain a baseline ECG recording for at least 5 minutes to determine the baseline heart rate and rhythm.
-
-
Drug Administration:
-
Administer this compound via intravenous or subcutaneous injection. The intravenous route will have a more rapid onset of action.
-
-
Post-Administration ECG:
-
If administered intravenously, repeat the ECG after 15 minutes.
-
If administered subcutaneously, repeat the ECG after 30 minutes.
-
-
Interpretation:
-
An increase in heart rate (e.g., a 50-100% increase from baseline or to a rate of ≥ 135-140 bpm) and resolution of any pre-existing AV block would indicate a significant vagal influence on cardiac function and effective muscarinic blockade by this compound.
-
Mandatory Visualizations
Experimental Workflow for a Cardiovascular Safety Pharmacology Study
Caption: A typical experimental workflow for a cardiovascular safety study.
Logical Relationship of this compound's Cardiovascular Effects
Caption: Logical flow of this compound's cardiovascular effects.
References
- 1. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the cardiac vagolytic effects of atropine and methylatropine in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heart rate variability in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety pharmacology | NC3Rs [nc3rs.org.uk]
Protocol for the Solubilization of Atropine Methyl Nitrate for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) is a quaternary ammonium (B1175870) salt of atropine and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its peripheral selectivity, due to its inability to cross the blood-brain barrier, makes it a valuable tool in pharmacological research to delineate central versus peripheral muscarinic effects. Accurate and consistent preparation of Atropine methyl nitrate solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the dissolution of this compound, including information on solubility, stability, and the preparation of stock and working solutions.
Physicochemical Properties and Solubility
This compound is typically supplied as a white to off-white crystalline solid. Its solubility in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Water | 50 mg/mL[1][2][3] | Readily soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[4] | Solubility is sufficient for most physiological assays. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | ~30 mg/mL[4] | An alternative organic solvent for stock solution preparation. |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | Another organic solvent option for stock solutions. |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile filter tips
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., in Water or PBS)
This protocol is suitable for experiments where an organic solvent is not desirable.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or conical tube.
-
Solvent Addition: Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Avoid excessive heating.
-
-
Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is particularly important for cell culture experiments.
-
Storage:
-
For short-term storage (up to 24 hours), store the aqueous solution at 2-8°C. It is recommended to prepare fresh aqueous solutions daily.
-
For longer-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. However, the stability of aqueous solutions upon freezing and thawing should be validated for the specific experimental conditions.
-
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for preparing a concentrated stock that can be diluted into aqueous buffers or cell culture media for final working concentrations.
-
Weighing: In a sterile tube, accurately weigh the required mass of this compound powder.
-
Solvent Addition: Add the calculated volume of sterile DMSO to reach the target stock concentration (e.g., 30 mg/mL).
-
Dissolution:
-
Vortex the mixture thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Gentle warming in a 37°C water bath for a few minutes can facilitate dissolution if needed.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or physiological buffer.
-
Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.
-
Dilution:
-
It is recommended to perform serial dilutions to ensure accuracy, especially for low final concentrations.
-
When diluting a DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in the experiment.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing that could damage cells or proteins in the media.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
References
Troubleshooting & Optimization
Navigating Atropine Methyl Nitrate Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting solubility issues encountered during the preparation of Atropine (B194438) methyl nitrate (B79036) solutions for injection. This resource offers frequently asked questions, detailed experimental protocols, and structured data to ensure the successful formulation of this critical compound in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Atropine methyl nitrate?
This compound is soluble in water. Published data indicates a solubility of 50 mg/mL in water.[1] In a buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.2, its solubility is approximately 10 mg/mL.[2]
Q2: My this compound solution is cloudy or has formed a precipitate. What are the common causes?
Precipitation of this compound in aqueous solutions is often linked to pH shifts. Atropine and its derivatives are esters that are susceptible to hydrolysis, and their stability is pH-dependent. Generally, atropine salts are more stable in acidic solutions. An increase in pH towards neutral or alkaline conditions can lead to the formation of less soluble species.
Q3: What is the optimal pH for dissolving and storing this compound solutions for injection?
For atropine sulfate (B86663) injections, a pH range of 3.0 to 6.5 is recommended to ensure stability.[3][4] While specific data for this compound is less defined in the search results, the general principle of enhanced stability in acidic conditions for atropine derivatives applies. It is advisable to maintain the pH of your formulation within this acidic to slightly acidic range.
Q4: Can I use buffers to control the pH of my this compound solution?
Yes, using pharmaceutical-grade buffers is a standard practice to maintain the desired pH and enhance the stability of parenteral formulations. Common buffers used in injections include citrate (B86180), acetate, and phosphate (B84403) buffers.[5] The choice of buffer and its concentration should be carefully considered to ensure compatibility with this compound and the intended application.
Q5: Are there any known incompatibilities with common excipients?
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | pH | Temperature | Solubility |
| Water | Not Specified | Not Specified | 50 mg/mL[1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL[2] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | 30 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Applicable | Not Specified | 30 mg/mL[2] |
| Ethanol | Not Applicable | Not Specified | 30 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution for Injection (Example)
This protocol provides a general guideline for preparing a sterile solution of this compound. Note: This is an illustrative example and must be adapted and validated for specific research or manufacturing processes, adhering to all relevant regulatory and safety guidelines (e.g., USP <797>).
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile Water for Injection (WFI)
-
Sterile buffer solution (e.g., citrate buffer, pH 4.5)
-
Sterile 0.9% Sodium Chloride solution (optional, for tonicity adjustment)
-
Sterile vials and stoppers
-
Sterile 0.22 µm syringe filters
-
Calibrated analytical balance
-
pH meter
-
Laminar flow hood or sterile compounding isolator
Methodology:
-
Aseptic Preparation: Perform all manipulations in a certified laminar flow hood or sterile compounding isolator to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
In a sterile container, add a portion of the Sterile Water for Injection or the chosen sterile buffer solution.
-
Gradually add the weighed this compound powder to the solvent while stirring gently with a sterile magnetic stir bar until fully dissolved.
-
-
pH Measurement and Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to the target range (e.g., 4.5 - 5.5) by adding small volumes of a sterile acidic or basic solution (e.g., dilute hydrochloric acid or sodium hydroxide).
-
-
Volume Adjustment: Add Sterile Water for Injection or buffer to reach the final desired volume.
-
Tonicity Adjustment (if required): If the solution is intended for direct injection, its tonicity may need to be adjusted to be isotonic with physiological fluids. This can be achieved by adding a calculated amount of sterile 0.9% Sodium Chloride solution.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into the final sterile vials.
-
Sealing: Aseptically place sterile stoppers and crimp seals onto the vials.
-
Quality Control: Perform necessary quality control tests, including visual inspection for particulate matter, pH measurement, sterility testing, and potency analysis using a validated stability-indicating assay method (e.g., HPLC).
Mandatory Visualizations
Caption: Experimental workflow for preparing a sterile this compound injection.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Optimizing Atropine methyl nitrate dose-response curves in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response curves for Atropine (B194438) Methyl Nitrate in various assays.
Frequently Asked Questions (FAQs)
Q1: What is Atropine Methyl Nitrate and how does it work?
A1: this compound is a quaternary ammonium (B1175870) salt of atropine and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a competitive antagonist, it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor.[3][4][5] This blocks ACh from binding and initiating a cellular response.[3][6] Its mechanism involves the reversible, competitive blockade of M1-M5 muscarinic receptors, which prevents effects like decreased heart rate and increased secretions that are normally mediated by the parasympathetic nervous system.[3][5] Because it is a quaternary amine, it penetrates the central nervous system less readily than atropine.[1]
Q2: What is a dose-response curve in the context of a competitive antagonist like this compound?
A2: A dose-response curve for a competitive antagonist is generated by measuring the effect of an agonist at various concentrations, both in the absence and presence of the antagonist.[7] For a competitive antagonist like this compound, its presence will cause a rightward, parallel shift in the agonist's dose-response curve.[8][9][10] This means a higher concentration of the agonist is needed to produce the same level of response.[9][10] Importantly, a true competitive antagonist should not change the maximum possible response of the agonist, as its effect can be overcome by a sufficiently high agonist concentration.[8][11]
Q3: What is a Schild analysis and why is it important for my experiment?
A3: A Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist and to verify its mechanism of action.[7][12] The analysis involves creating agonist dose-response curves in the presence of several different concentrations of the antagonist. From these curves, "dose ratios" are calculated, which represent the fold-increase in agonist concentration required to produce the same response in the presence of the antagonist.[7][8] A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.[8][13] This analysis is crucial as it provides the pA2 value (the negative log of the antagonist concentration that necessitates a 2-fold increase in agonist concentration), a key measure of the antagonist's affinity for the receptor.[12][14]
Q4: What are the typical solvents and storage conditions for this compound?
A4: Proper storage and handling are critical for experimental success. Based on available data, solubility and storage are as follows:
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| Storage: For long-term stability, this compound should be stored at room temperature in the continental US, though conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.[1] |
Troubleshooting Guide
Problem 1: The agonist dose-response curve does not shift to the right in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: | Verify the calculations for your stock solutions and serial dilutions of both the agonist and this compound. Ensure accurate pipetting. |
| Compound Degradation: | Prepare fresh solutions of this compound. Ensure it has been stored correctly according to the manufacturer's instructions. |
| Assay System Insensitivity: | The chosen agonist may not be potent enough, or the receptor expression in your cell-based system may be too low.[15] Confirm receptor expression and consider using a more potent agonist. |
| Insufficient Incubation Time: | Ensure the antagonist has had sufficient time to equilibrate and bind to the receptors before adding the agonist. This time should be determined empirically. |
Problem 2: The maximum response of the agonist is suppressed in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Non-Competitive or Irreversible Antagonism: | This effect suggests a non-competitive mechanism, where the antagonist binds to a different site (allosteric) or binds irreversibly.[9][11] While this compound is a known competitive antagonist, high concentrations or assay artifacts could produce this effect. A Schild plot slope significantly different from 1 can indicate non-competitive behavior.[8] |
| High Antagonist Concentration: | Extremely high concentrations of the antagonist may lead to non-specific effects or incomplete washout, appearing as a reduction in the maximum response. Reduce the concentration range of this compound. |
| "Spare Receptors" Phenomenon: | In systems with a low number of "spare receptors," a competitive antagonist can sometimes appear to reduce the maximal response.[11] This is a complex issue related to the specific tissue or cell line being used. |
| Cell Viability Issues: | At high concentrations, the compound may be causing cell death, leading to a reduced overall response. Perform a cytotoxicity assay with this compound alone at the concentrations used in your experiment. |
Problem 3: The Schild plot for my data is not linear or the slope is not equal to 1.
| Possible Cause | Troubleshooting Step |
| Antagonist Removal Processes: | In some tissue preparations, saturable uptake or enzymatic degradation of the antagonist can occur, leading to deviations from simple competitive behavior, especially at lower antagonist concentrations.[16] This can cause the Schild plot to be non-linear. |
| Complex Drug-Receptor Interactions: | The interaction may not be a simple competitive one. The antagonist might be allosteric, partial, or have other complex behaviors.[17] A slope other than 1 is a key indicator of this. |
| Experimental Error: | Inaccurate pipetting, incorrect solution preparation, or insufficient equilibration times can all lead to scattered data and an incorrect slope. Review and refine your experimental protocol. |
| Data Analysis Issues: | Ensure you are using at least five concentrations of the antagonist for an accurate analysis.[7] Double-check the calculation of dose ratios and the regression analysis. |
Experimental Protocols & Visualizations
General Workflow for Generating Dose-Response Curves
This workflow outlines the key steps for performing a competitive antagonism assay.
Caption: General workflow for a competitive antagonism assay.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues encountered during your experiments.
Caption: Troubleshooting decision tree for antagonism assays.
Muscarinic Receptor Signaling Pathway
This compound acts by blocking the activation of this pathway by acetylcholine.
Caption: Simplified muscarinic receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Lesson 6 [pdg.cnb.uam.es]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Image:Effect of competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
Technical Support Center: Unexpected Cardiovascular Side Effects of Atropine Methyl Nitrate in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected cardiovascular side effects of Atropine (B194438) Methyl Nitrate (B79036) in rats. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of atropine methyl nitrate in rats?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its primary expected cardiovascular effect, particularly at therapeutic doses, is tachycardia (an increase in heart rate). This occurs because it blocks the parasympathetic (vagal) influence on the sinoatrial (SA) node of the heart, which normally acts to slow the heart rate.
Q2: What are the unexpected cardiovascular side effects observed with this compound in rats?
A2: Research has revealed a complex, dose-dependent cardiovascular response to this compound that can be counterintuitive to its primary mechanism of action. These unexpected effects include:
-
Paradoxical Bradycardia: At low doses, this compound can cause a transient decrease in heart rate.[2][3]
-
Transient Heart Rate Decrease at High Doses: Very high doses may lead to a temporary drop in heart rate.[2]
-
Arrhythmias: At high concentrations, there is a potential for cardiac arrhythmias.[3]
Q3: At what doses are these unexpected effects typically observed?
A3: The dose at which these effects are observed can vary based on the specific experimental conditions, including the rat strain and anesthetic state. However, general observations from studies in animal models suggest the following dose-dependent responses:
-
Low Doses (leading to bradycardia): Studies in dogs have shown bradycardia at doses as low as 0.0012 mg/kg.[2] Similar paradoxical bradycardia has been noted with low doses of atropine in other species.[4]
-
Intermediate Doses (leading to tachycardia): This is the expected therapeutic effect.
-
High Doses (leading to transient heart rate decrease): In dogs, a transient decrease in heart rate was observed at doses around 2.4 mg/kg.[2] In anesthetized rats, higher doses of atropine sulfate (B86663) (10 mg/kg and 20 mg/kg) have also been shown to decrease heart rate.[3]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on heart rate and mean arterial pressure (MAP) in conscious rats, based on available literature.
Table 1: Dose-Dependent Effects of this compound on Heart Rate in Conscious Rats
| Dose Range (mg/kg, IV) | Observed Effect on Heart Rate | Putative Mechanism |
| Low (< 0.1) | Bradycardia (transient decrease) | Blockade of presynaptic M1 muscarinic autoreceptors, leading to increased acetylcholine release.[4][5] |
| Intermediate (0.1 - 1.0) | Tachycardia (increase) | Postsynaptic M2 muscarinic receptor blockade at the SA node. |
| High (> 2.0) | Transient Bradycardia/Decrease | Ganglionic blockade.[2] |
Table 2: Effects of this compound on Mean Arterial Pressure (MAP) in Conscious Rats
| Dose Range (mg/kg, IV) | Observed Effect on MAP | Notes |
| Low to Intermediate | Minimal to no significant change | In the absence of other cardiovascular drugs, this compound generally has a limited effect on blood pressure.[6] |
| High | Potential for decrease | Ganglionic blockade at high doses can lead to vasodilation and a decrease in blood pressure. |
Experimental Protocols
Protocol 1: Telemetric Monitoring of Cardiovascular Parameters in Conscious Rats
This protocol outlines the key steps for implanting a telemetry device and monitoring cardiovascular responses to this compound in conscious, freely moving rats.[2][7][8][9]
1. Telemetry Transmitter Implantation:
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Site Preparation: Shave and disinfect the abdominal and neck areas.
- Transmitter Body Placement: Make a midline abdominal incision and place the sterile telemetry transmitter body into the peritoneal cavity. Suture the abdominal muscle and skin.
- Catheter and Electrode Placement:
- For blood pressure monitoring, tunnel the pressure catheter subcutaneously to the neck. Isolate the carotid artery and insert the catheter, advancing it to the aortic arch. Secure the catheter with sutures.
- For ECG monitoring, tunnel the bi-potential electrodes subcutaneously to the appropriate positions on the chest.
- Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiment.
2. Data Acquisition:
- House the rat in its home cage placed on a telemetry receiver.
- Allow for a baseline recording period of at least 24 hours to establish normal circadian rhythms of heart rate and blood pressure.
- Administer this compound intravenously (IV) via a previously implanted catheter at the desired doses (low, intermediate, and high).
- Record cardiovascular parameters continuously.
Troubleshooting Guides
Issue 1: Paradoxical Bradycardia Observed After Low-Dose Administration
-
Question: I administered a low dose of this compound and observed a decrease in heart rate instead of the expected tachycardia. Is this normal?
-
Answer: Yes, this is a known paradoxical effect of low-dose atropine and its derivatives.[4]
-
Troubleshooting Steps:
-
Confirm the Dose: Double-check your calculations to ensure a low dose was administered.
-
Monitor the Duration: This effect is typically transient. Continue monitoring to observe the return to baseline or the development of tachycardia as the drug distributes and is metabolized.
-
Consider the Mechanism: This effect is thought to be due to the blockade of presynaptic M1 muscarinic autoreceptors on vagal nerve endings. This blockade inhibits the negative feedback loop for acetylcholine (ACh) release, leading to a temporary increase in ACh in the synaptic cleft and a subsequent decrease in heart rate.
-
Issue 2: Transient Drop in Heart Rate at High Doses
-
Question: After administering a high dose of this compound, I saw a brief but significant drop in the rat's heart rate. What could be the cause?
-
Answer: This is another unexpected effect that has been observed with high doses of atropine compounds.[2]
-
Troubleshooting Steps:
-
Rule out Overdose: Ensure the dose is within a high but not lethal range.
-
Consider Ganglionic Blockade: At high concentrations, this compound can lose its selectivity for muscarinic receptors and may start to block nicotinic receptors in the autonomic ganglia.[2] This can disrupt both sympathetic and parasympathetic signaling, leading to unpredictable cardiovascular effects, including a transient drop in heart rate.
-
Monitor Blood Pressure: A simultaneous drop in blood pressure would further support the hypothesis of ganglionic blockade.
-
Issue 3: No Significant Change in Blood Pressure
-
Question: I administered this compound and saw the expected heart rate changes, but there was no significant effect on blood pressure. Is my experiment flawed?
-
Answer: Not necessarily. In healthy, normotensive rats, this compound alone often has a minimal effect on blood pressure.[6]
-
Explanation: The primary role of the parasympathetic nervous system in the vasculature is less pronounced than its control over heart rate. While muscarinic receptors are present in blood vessels, their blockade by this compound does not always lead to a significant change in overall systemic blood pressure, especially when compensatory mechanisms are intact.
Signaling Pathways and Experimental Workflows
Mechanism of Paradoxical Bradycardia
At low doses, this compound can preferentially block presynaptic M1 muscarinic autoreceptors on vagal nerve terminals. This disinhibits acetylcholine release, leading to a transient increase in acetylcholine concentration in the synaptic cleft and a temporary slowing of the heart rate.
Caption: Signaling pathway of low-dose this compound inducing paradoxical bradycardia.
Mechanism of High-Dose Transient Heart Rate Decrease
At high doses, this compound can non-selectively block nicotinic receptors in autonomic ganglia, in addition to its muscarinic receptor antagonism. This ganglionic blockade disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, potentially leading to a transient decrease in heart rate.
Caption: High-dose this compound causing transient heart rate decrease via ganglionic blockade.
Experimental Workflow for Investigating Dose-Dependent Effects
The following workflow outlines a typical experiment to characterize the dose-dependent cardiovascular effects of this compound in conscious rats.
Caption: Experimental workflow for studying dose-dependent cardiovascular effects.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. insidescientific.com [insidescientific.com]
- 6. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings | ADInstruments [adinstruments.com]
- 7. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of atropine and atenolol on the cardiac haemodynamic effects of NG-nitro-L-arginine methyl ester in conscious, Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of atropine and atenolol on the cardiac haemodynamic effects of NG-nitro-L-arginine methyl ester in conscious, Long Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atropine Methyl Nitrate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Atropine (B194438) methyl nitrate (B79036) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Atropine methyl nitrate in an aqueous solution?
The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the ester linkage, resulting in the formation of tropic acid and tropine (B42219) methyl nitrate. This process is significantly influenced by the pH of the solution and the storage temperature.
Q2: What are the optimal pH and temperature conditions for storing this compound aqueous solutions?
To ensure maximum stability, aqueous solutions of this compound should be maintained at a pH between 3 and 6.[1] The rate of hydrolysis increases significantly in neutral to alkaline conditions. For long-term storage, it is recommended to keep the solution at refrigerated temperatures (2-8°C). One study on a similar atropine salt, atropine sulfate (B86663), showed stability for up to 364 days when stored at 5°C and protected from light.
Q3: Are there any specific excipients that can enhance the stability of this compound solutions?
While specific studies on excipient compatibility with this compound are limited, general principles for stabilizing ester-containing drugs in aqueous solutions can be applied. The use of buffering agents to maintain an acidic pH (e.g., citrate (B86180) or phosphate (B84403) buffers) is crucial. Additionally, antioxidants may be considered if oxidative degradation is identified as a potential issue, although hydrolysis is the primary concern. It is essential to conduct compatibility studies with any potential excipients to ensure they do not accelerate degradation.
Q4: How does light exposure affect the stability of this compound solutions?
Exposure to light, particularly UV light, can potentially lead to the degradation of this compound. Therefore, it is recommended to store solutions in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil, to minimize photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency in the prepared solution over a short period. | Inappropriate pH: The pH of the solution may be neutral or alkaline, accelerating hydrolysis. | 1. Measure the pH of the solution. 2. Adjust the pH to the optimal range of 3-6 using a suitable buffer (e.g., citrate or phosphate buffer). 3. Verify the final pH after adjustment. |
| High storage temperature: The solution is being stored at room temperature or higher. | 1. Transfer the solution to a refrigerator (2-8°C) for storage. 2. For critical applications, consider storing aliquots in a freezer (-20°C), though freeze-thaw stability should be evaluated. | |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of this compound: The new peaks likely correspond to degradation products such as tropic acid and tropine methyl nitrate. | 1. Confirm the identity of the degradation products by comparing their retention times with those of known standards. 2. If standards are unavailable, consider using techniques like LC-MS to identify the unknown peaks. 3. Optimize storage conditions (pH and temperature) to minimize further degradation. |
| Precipitation or cloudiness in the solution. | Solubility issues or interaction with container/closure: The concentration of this compound may exceed its solubility at the storage temperature, or there may be an interaction with the storage container. | 1. Ensure the concentration of this compound is within its solubility limit at the intended storage temperature. 2. Visually inspect the container for any signs of leaching or interaction. 3. Consider using a different type of container material (e.g., switching from plastic to glass). |
| Inconsistent analytical results. | Improper sample handling or analytical method variability: Inconsistent dilution, temperature fluctuations during analysis, or a non-validated analytical method can lead to variable results. | 1. Ensure consistent and accurate sample preparation procedures. 2. Use a validated, stability-indicating analytical method. 3. Control the temperature of the autosampler and column during HPLC analysis. |
Quantitative Data Summary
The following table summarizes the key stability-indicating parameters for atropine in aqueous solutions. While this data is for atropine and its sulfate salt, it provides a valuable reference for understanding the stability of this compound.
| Parameter | Condition | Value/Observation | Reference |
| Optimal pH for Stability | Aqueous Solution | 3 - 6 | [1] |
| pH of Minimum Hydrolysis | 0°C | 4.11 | [1] |
| 100°C | 3.24 | [1] | |
| Storage Temperature | Long-term | 2-8°C (Refrigerated) | |
| Light Protection | Storage | Use of light-resistant containers is recommended. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours in a controlled temperature chamber.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Validation Parameters:
-
Specificity (peak purity analysis of the parent drug peak in the presence of degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
References
Navigating Atropine Methyl Nitrate Stability: A Guide to Preventing Precipitation in Buffer Systems
Technical Support Center
For researchers, scientists, and drug development professionals working with Atropine (B194438) methyl nitrate (B79036), maintaining its solubility in buffer solutions is critical for experimental success and the development of stable formulations. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address and prevent the precipitation of Atropine methyl nitrate in various buffer systems.
Troubleshooting Guide: Identifying and Resolving this compound Precipitation
Precipitation of this compound from a buffer solution can compromise experimental results and the efficacy of formulations. The following sections detail potential causes and provide systematic solutions to address this issue.
Immediate Troubleshooting Steps
If precipitation is observed, follow this workflow to identify the root cause and implement a solution.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
In-Depth Cause Analysis and Solutions
1. Buffer Composition:
-
Issue: Phosphate buffers are a primary cause of precipitation for quaternary ammonium (B1175870) compounds like this compound. The positively charged quaternary ammonium group can interact with negatively charged phosphate ions, forming an insoluble salt.
-
Solution: Avoid using phosphate-based buffers. Opt for alternative buffer systems known for better compatibility with quaternary ammonium salts.
Recommended Alternative Buffers:
| Buffer System | Effective pH Range | Key Considerations |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions. |
| TRIS Buffer | 7.5 - 9.0 | Temperature-dependent pH. |
| HEPES Buffer | 6.8 - 8.2 | Generally considered biologically inert. |
2. pH of the Buffer:
-
Issue: While this compound is a quaternary ammonium salt and remains permanently positively charged regardless of pH, the overall stability of the molecule can be pH-dependent. Atropine, the parent compound, is most stable in acidic conditions (pH 3-6). Hydrolysis of the ester linkage in this compound is a potential degradation pathway that can be influenced by pH.
-
Solution: Maintain the buffer pH within a range that ensures the stability of the ester group. For Atropine derivatives, a slightly acidic to neutral pH is often preferred.
3. Concentration and Solubility Limits:
-
Issue: The concentration of this compound may exceed its solubility limit in the chosen buffer system. Solubility can be lower in a buffered solution compared to pure water due to the common ion effect and interactions with buffer components.
-
Solution: Prepare a stock solution of this compound in deionized water, where its solubility is high (up to 50 mg/mL), and then add it to the buffer to achieve the final desired concentration.[1][2][3] If precipitation still occurs, reducing the final concentration is advisable.
Quantitative Solubility Data:
| Solvent/Buffer | pH | Solubility | Reference |
| Water | - | 50 mg/mL | [1][2][3] |
| PBS | 7.2 | 10 mg/mL | [4] |
| Ethanol | - | 30 mg/mL | [4] |
| DMSO | - | 30 mg/mL | [4] |
| DMF | - | 30 mg/mL | [4] |
4. Temperature:
-
Issue: The solubility of this compound is temperature-dependent. Lower temperatures can decrease its solubility, leading to precipitation, especially in highly concentrated solutions.
-
Solution: Store stock solutions at a constant, appropriate temperature. If precipitation occurs upon cooling, gentle warming of the solution with agitation may redissolve the compound. For long-term storage, consult the manufacturer's recommendations, which are often -20°C for the solid compound.
5. Use of Co-solvents:
-
Issue: In cases where high concentrations of this compound are required and precipitation is persistent, the polarity of the solvent system may not be optimal.
-
Solution: The introduction of a water-miscible organic co-solvent can increase the solubility of this compound.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1-20% (v/v) | Can affect biological systems. |
| Propylene Glycol | 1-20% (v/v) | Generally considered safe for many applications. |
| N-Methyl-2-pyrrolidone (NMP) | Lower concentrations | A powerful solubilizing agent.[5] |
Experimental Protocols
Protocol for Preparing a Stable Buffered Solution of this compound
This protocol is designed to minimize the risk of precipitation.
Caption: A workflow illustrating the recommended protocol for preparing buffered solutions of this compound.
Materials:
-
This compound powder
-
Deionized water
-
Components for the chosen non-phosphate buffer (e.g., citric acid and sodium citrate)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm sterile filter (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of deionized water (e.g., to create a 50 mg/mL stock solution). Ensure it is fully dissolved with gentle stirring.
-
-
Prepare the Buffer:
-
Prepare the desired non-phosphate buffer at the target concentration and pH. For example, to prepare a 50 mM citrate buffer at pH 5.5.
-
Ensure all buffer components are completely dissolved.
-
-
Combine the Solutions:
-
Allow both the this compound stock solution and the buffer to equilibrate to room temperature.
-
While gently stirring the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
-
Final Adjustments and Storage:
-
Adjust the final volume with the buffer.
-
If sterility is required, filter the final solution through a 0.22 µm filter.
-
Store the final solution at the appropriate temperature, protected from light.
-
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate when I added it to my phosphate-buffered saline (PBS) solution?
A1: this compound is a quaternary ammonium salt, which carries a permanent positive charge. Phosphate-buffered saline contains phosphate ions (HPO₄²⁻ and H₂PO₄⁻). The interaction between the positively charged this compound and the negatively charged phosphate ions can lead to the formation of an insoluble salt, causing precipitation. It is highly recommended to avoid using phosphate buffers with this compound.
Q2: What are the best alternative buffers to use with this compound?
A2: Buffers that are generally more compatible with quaternary ammonium compounds include citrate, TRIS (Tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers. The choice of buffer will also depend on the specific requirements of your experiment, such as the desired pH range and potential interactions with other components in your system.
Q3: Can I increase the solubility of this compound in my buffer?
A3: Yes, there are several strategies to increase its solubility. First, ensure you are not exceeding its intrinsic solubility limit in the chosen buffer. If you need a higher concentration, you can consider adding a co-solvent like ethanol or propylene glycol to your buffer system. Start with a low percentage (e.g., 1-5% v/v) and empirically determine the optimal concentration for your application.
Q4: How does pH affect the stability and solubility of this compound?
A4: As a quaternary ammonium salt, the charge of this compound is not affected by pH. However, the stability of the ester linkage within the molecule is pH-dependent. Atropine and its derivatives are generally more stable against hydrolysis in slightly acidic conditions (pH 3-6). While its solubility in water is high, extreme pH values should be avoided to prevent chemical degradation, which could potentially lead to the formation of less soluble degradation products.
Q5: My solution was clear initially but precipitated after being stored in the refrigerator. What happened?
A5: This is likely due to the temperature-dependent solubility of this compound. As the temperature decreases, its solubility in the buffer can also decrease, leading to precipitation, especially if the solution is near its saturation point. You can try to redissolve the precipitate by gently warming the solution. To prevent this, consider preparing a slightly more dilute solution or storing it at a controlled room temperature if the stability data allows.
Q6: I suspect my this compound powder may have impurities. Could this cause precipitation?
A6: Yes, impurities in the this compound powder can act as nucleation sites, promoting precipitation even at concentrations below the solubility limit. If you suspect purity issues, you can try filtering the buffered solution through a 0.22 µm filter to remove any particulate matter. Using a high-purity grade of this compound is always recommended for preparing solutions.
References
Atropine Methyl Nitrate Technical Support Center: Optimizing Receptor Blockade
Welcome to the technical support center for Atropine (B194438) Methyl Nitrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Atropine Methyl Nitrate for optimal muscarinic receptor blockade in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and eliciting a cellular response. This compound is a quaternary ammonium (B1175870) salt of atropine, which makes it highly polar and less likely to cross the blood-brain barrier compared to atropine.[1][2]
Q2: What are the different subtypes of muscarinic receptors that this compound blocks?
Atropine and its derivatives, including this compound, are generally considered non-selective antagonists for the five subtypes of muscarinic acetylcholine receptors (M1-M5).
Q3: What is a typical starting concentration for this compound in an in vitro experiment?
A typical starting concentration for this compound in in vitro experiments, such as isolated tissue bath studies or cell-based assays, is in the range of 1 nM to 1 µM. However, the optimal concentration is highly dependent on the specific experimental conditions, including the tissue or cell type, the concentration of the agonist being used, and the receptor density. For instance, in studies on rat ventricular cardiomyocytes, atropine was used in concentrations from 1 nM to 1 µM to inhibit carbachol-induced responses.[2] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific system.
Troubleshooting Guides
Problem 1: Incomplete or weak blockade of the muscarinic receptor.
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The concentration of this compound may be too low to effectively compete with the agonist. It is crucial to perform a concentration-response experiment to determine the appropriate concentration for your specific experimental setup. A Schild analysis can be a powerful tool to determine the affinity (pA2 value) of this compound in your system, which can guide you in selecting the optimal concentration for complete blockade.[3][4][5][6]
Possible Cause 2: High concentration of the agonist.
-
Solution: In competitive antagonism, the degree of blockade depends on the relative concentrations of the agonist and antagonist. If the agonist concentration is too high, it can overcome the blocking effects of this compound. Consider reducing the agonist concentration to a level that produces a submaximal response (e.g., EC50 or EC80) to better observe the antagonist's effect.
Possible Cause 3: Issues with the compound.
-
Solution: Ensure that your this compound stock solution is prepared correctly and has not degraded. It is advisable to prepare fresh solutions and verify the compound's purity.
Problem 2: Suspected off-target effects.
Possible Cause 1: Ganglionic blockade.
-
Symptom: At high concentrations, this compound can cause blockade of nicotinic receptors in autonomic ganglia.[7][8] This can lead to complex and sometimes paradoxical effects, especially in in vivo experiments.
-
Solution: Use the lowest effective concentration of this compound that achieves complete muscarinic blockade. If ganglionic blockade is suspected, you can try to confirm it using a specific ganglionic blocking agent.
Possible Cause 2: Nicotinic receptor blockade.
-
Symptom: Studies have shown that even nanomolar concentrations of atropine can block neuronal nicotinic receptors.[9] This could be a confounding factor in studies where both muscarinic and nicotinic receptors are present.
-
Solution: Be aware of this potential off-target effect, especially when working with preparations that express nicotinic receptors. If nicotinic receptor signaling is a concern, consider using a more selective muscarinic antagonist or designing experiments to isolate the muscarinic-mediated effects. For example, some studies have shown that atropine can inhibit nicotinic currents in a concentration-dependent manner, with IC50 values in the low nanomolar range for certain nicotinic receptor subtypes.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Concentration-Response Curve and Schild Analysis
This protocol outlines the steps to determine the potency of this compound as a competitive antagonist.
Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Methodology:
-
Preparation: Prepare a series of concentrations of the muscarinic agonist you will be using (e.g., carbachol, acetylcholine). Also, prepare a range of concentrations of this compound.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: In separate experimental preparations, pre-incubate the tissue or cells with a fixed concentration of this compound for a sufficient period to reach equilibrium (typically 20-30 minutes).
-
Agonist Concentration-Response in the Presence of Antagonist: In the presence of the fixed concentration of this compound, generate a new cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[3][4][5][6]
-
Data Presentation:
| This compound Concentration [M] | Agonist EC50 [M] | Dose Ratio (DR) | log(DR-1) | -log[this compound] |
| 0 (Control) | e.g., 1 x 10-7 | 1 | - | - |
| 1 x 10-9 | e.g., 2 x 10-7 | 2 | 0 | 9 |
| 1 x 10-8 | e.g., 1.1 x 10-6 | 11 | 1 | 8 |
| 1 x 10-7 | e.g., 1.01 x 10-5 | 101 | 2 | 7 |
Note: The values in the table are for illustrative purposes only.
Visualizations
Caption: Muscarinic receptor signaling and blockade by this compound.
Caption: Workflow for determining antagonist potency using Schild analysis.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onemol.org.uk [onemol.org.uk]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Blockade of nicotinic receptors of bovine adrenal chromaffin cells by nanomolar concentrations of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Atropine methyl nitrate in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atropine (B194438) methyl nitrate (B79036) in behavioral studies.
Frequently Asked Questions (FAQs)
1. Q: Why am I seeing inconsistent or no behavioral effects with Atropine methyl nitrate?
A: Inconsistent results with this compound often stem from its specific pharmacological properties. Here are some key factors to consider:
-
Limited Blood-Brain Barrier (BBB) Penetration: this compound is a quaternary ammonium (B1175870) salt, which means it does not readily cross the BBB.[1][2][3][4] Its primary effects are peripheral. If your behavioral paradigm is dependent on central nervous system (CNS) targets, you may see minimal or no direct effects.
-
Indirect Behavioral Effects: The peripheral actions of this compound, such as increased heart rate, dry mouth, and altered gastrointestinal motility, can indirectly influence an animal's behavior.[2][5][6][7] For example, discomfort from peripheral side effects could lead to decreased movement or altered consumption in feeding studies, which might be misinterpreted as a direct CNS-mediated behavioral change.
-
Complex Dose-Response Relationship: The dose-response curve for atropine and its derivatives can be complex and may not be linear.[8][9] Low doses may sometimes produce paradoxical effects. For instance, very low doses of atropine can cause a temporary slowing of the heart rate before the more characteristic tachycardia appears.[10] It is crucial to perform a thorough dose-response study for your specific behavioral assay.
-
Development of Tolerance: With chronic administration, subsensitivity (tolerance) to this compound can develop, leading to a diminished response over time.[11]
2. Q: What is the difference between this compound and Atropine sulfate (B86663) for behavioral studies?
A: The primary difference lies in their ability to cross the blood-brain barrier.
| Feature | This compound | Atropine Sulfate |
| Structure | Quaternary ammonium salt | Tertiary amine |
| BBB Penetration | Poor/Limited[1][2][3][4] | Readily crosses[1][12][13] |
| Primary Site of Action | Peripheral nervous system[2][5] | Central and peripheral nervous system |
| Common Use in Research | To isolate peripheral muscarinic effects or as a peripheral control[2][5] | To study central muscarinic receptor blockade |
3. Q: How should I prepare and store this compound solutions?
4. Q: What are some typical doses of this compound used in rodent behavioral studies?
A: Doses can vary significantly depending on the study and the specific behavioral measure. It is essential to conduct a dose-response study for your specific experimental conditions. Below is a summary of doses reported in the literature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable behavioral effect | - The behavioral task is primarily mediated by the CNS.- The dose is too low.- Insufficient statistical power. | - Use Atropine sulfate as a positive control to confirm the role of central muscarinic receptors.- Perform a dose-response study with a wider range of doses.- Increase the number of subjects per group. |
| High variability between subjects | - Inconsistent drug administration (e.g., i.p. injection into the gut).- Individual differences in drug metabolism and sensitivity.- Stress or other confounding factors affecting behavior. | - Ensure proper and consistent injection technique.- Randomize animals to treatment groups.- Acclimate animals to the experimental procedures and environment. |
| Paradoxical or unexpected effects | - Complex dose-response relationship (e.g., effects at low doses).[10]- Indirect effects of peripheral side-effects on behavior. | - Test a wider range of doses, including very low doses.- Monitor for peripheral side effects (e.g., heart rate, salivation) and consider their potential impact on the behavior being measured. |
| Effect diminishes over time (in chronic studies) | - Development of tolerance (subsensitivity).[11] | - Be aware of this possibility when designing long-term studies.- Consider intermittent dosing schedules if appropriate. |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Rodent Behavioral Studies
| Species | Behavioral Test | Doses (mg/kg) | Route | Observed Effect |
| Rat | Behavioral Arousal (Transport Response) | 7.5, 15.0 | i.p. | Intermediate increase in transport response intensity compared to saline and Atropine sulfate.[13] |
| Rat | Sucrose Consumption | 3.0 | i.p. | Decreased intake of 15% sucrose.[3] |
| Rat | Fos-like immunoreactivity | 0.05, 0.5, 25 | i.p. | Increased Fos-like immunoreactivity in the myenteric plexus, but not the dorsal vagal complex.[3] |
| Rat | Operant Responding (Water Reinforcement) | 1.0, 2.0, 4.0, 8.0 | i.p. | Suppression of responding, but to a lesser degree than Atropine sulfate.[9] |
Experimental Protocols
1. Protocol for Locomotor Activity Assessment in Mice
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Animals: Adult male C57BL/6 mice.
-
Habituation: Place mice in the open field arenas (e.g., 40 x 40 cm) for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Testing: Immediately after injection, place the mice back into the open field arenas and record locomotor activity for 60-120 minutes using an automated tracking system.
-
Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Key parameters include total distance traveled, ambulatory time, and stereotypy counts.
2. Protocol for Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. A hidden platform (e.g., 10 cm diameter) is submerged 1-2 cm below the water surface.[10][15][16]
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of at least 15 minutes.
-
For each trial, place the mouse in the water facing the wall at one of four quasi-random start positions.
-
Allow the mouse to swim for a maximum of 60 or 90 seconds to find the platform.[15] If it fails, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[15]
-
Administer this compound or vehicle i.p. 30 minutes before the first trial of each day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and swim speed.
-
-
Data Analysis: Analyze escape latency and path length during acquisition and the parameters from the probe trial.
Visualizations
Caption: A generalized workflow for conducting behavioral experiments.
Caption: this compound blocks muscarinic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Cholinergic effects on fear conditioning I: the degraded contingency effect is disrupted by atropine but reinstated by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing for chemical terrorism: stability of injectable atropine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. efsa.europa.eu [efsa.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Effects of atropine on measures of behavioral arousal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 52-88-0 [chemicalbook.com]
- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
Minimizing non-specific binding of Atropine methyl nitrate in tissue preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of Atropine methyl nitrate (B79036) in tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is Atropine methyl nitrate and why is minimizing non-specific binding important?
This compound is a quaternary ammonium (B1175870) salt of atropine, which acts as a non-selective competitive antagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Due to its permanent positive charge, it does not readily cross the blood-brain barrier. In experimental settings, it is crucial to minimize non-specific binding—the binding of the compound to sites other than the intended muscarinic receptors—as high non-specific binding can obscure the specific signal, leading to inaccurate quantification of receptor density (Bmax) and affinity (Kd).[2][3]
Q2: What are the main causes of high non-specific binding for a charged molecule like this compound?
High non-specific binding of charged molecules like this compound, a quaternary ammonium compound, is often attributed to:
-
Electrostatic Interactions: The permanent positive charge on the quaternary amine can lead to interactions with negatively charged components in the tissue preparation, such as acidic proteins and lipids.[4][5][6]
-
Hydrophobic Interactions: Although primarily hydrophilic, the overall structure of the molecule can still participate in hydrophobic interactions.
-
Binding to Assay Components: The compound may bind to filters, assay tubes, and other surfaces.[2][7]
Q3: What is an acceptable level of non-specific binding in a radioligand assay?
Ideally, specific binding should account for at least 80-90% of the total binding. If non-specific binding constitutes more than 50% of the total binding, the reliability and accuracy of the assay are compromised, making it difficult to obtain high-quality data.[3]
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshoot and resolve issues of high non-specific binding in your experiments.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high non-specific binding.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Radioligand concentration is too high. | Use a lower concentration of radiolabeled this compound. A common starting point is a concentration at or below its Kd value.[2] |
| Purity of the radioligand has degraded. | Ensure the radiochemical purity is high (>90%).[2] Store the radioligand according to the manufacturer's instructions to prevent degradation. | |
| Variable Results | Inconsistent tissue homogenization. | The method of tissue homogenization can significantly impact results.[8][9][10][11][12] Use a consistent and validated method to ensure uniformity across samples. |
| Excess membrane protein in the assay. | Reduce the amount of membrane protein. A typical range for receptor assays is 50-200 µg of protein per assay tube. It may be necessary to titrate the amount of membrane preparation to optimize the signal-to-noise ratio.[2] | |
| Persistently High Non-Specific Binding | Suboptimal assay buffer composition. | pH: The pH can influence the charge of tissue components. Experiment with a range of pH values around the physiological pH of 7.4.[13][14] Ionic Strength: Increase the salt concentration (e.g., with NaCl or KCl) in a stepwise manner (e.g., 50 mM, 100 mM, 150 mM) to reduce electrostatic interactions.[7][13] |
| Lack of blocking agents. | BSA: Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) to the assay buffer to block non-specific binding to proteins and assay tubes.[13][14] PEI: Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[2] | |
| Inadequate washing. | Increase Wash Volume and/or Number of Washes: Ensure a sufficient volume of ice-cold wash buffer is used and consider increasing the number of wash steps to effectively remove unbound ligand.[2][3] Optimize Wash Buffer Composition: The wash buffer should be optimized to remove unbound ligand without causing significant dissociation of the specifically bound ligand. | |
| Inappropriate filter type. | Different filter materials can have varying levels of non-specific binding. Test different types of glass fiber filters to find one with the lowest non-specific binding for your assay.[2][3] |
Experimental Protocols
Tissue Membrane Preparation
A proper membrane preparation is critical for reducing non-specific binding.
Methodology:
-
Homogenization: Homogenize dissected tissue (e.g., rat brain cortex) in 10-20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a mechanical homogenizer. The homogenization method should be consistent across all samples.[8][9][10][11][12]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold homogenization buffer and centrifuge again at 40,000 x g for 30 minutes. This wash step is crucial for removing endogenous ligands and other interfering substances.[2]
-
Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay Protocol for [³H]-Atropine Methyl Nitrate
This protocol is designed to measure the binding of [³H]-Atropine methyl nitrate to muscarinic receptors in a tissue preparation.
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). For troubleshooting, consider adding 0.1% BSA.[13][14]
-
Reaction Setup:
-
Total Binding: In triplicate, add to assay tubes:
-
100 µL Assay Buffer
-
50 µL [³H]-Atropine methyl nitrate (at a concentration around its Kd)
-
100 µL Membrane Preparation (50-200 µg protein)
-
-
Non-Specific Binding (NSB): In triplicate, add to assay tubes:
-
50 µL Unlabeled Atropine (e.g., 10 µM final concentration) or another suitable muscarinic antagonist.
-
50 µL [³H]-Atropine methyl nitrate
-
100 µL Membrane Preparation
-
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.[2]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in 0.5% PEI.[2]
-
Use a vacuum filtration manifold (cell harvester).
-
-
Washing: Immediately wash the filters three to five times with 3-5 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Perform saturation or competition analysis to determine Kd, Bmax, or Ki values.
-
Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathway
This compound acts as an antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options | MDPI [mdpi.com]
- 6. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of soft tissue homogenization methods on RNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Tissue Homogenization: 3 Factors to Consider [pion-inc.com]
- 12. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. nicoyalife.com [nicoyalife.com]
Validation & Comparative
A Comparative Guide to Atropine Methyl Nitrate and Atropine Sulfate for Peripheral Cholinergic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of atropine (B194438) methyl nitrate (B79036) and atropine sulfate (B86663), focusing on their efficacy and characteristics in achieving peripheral cholinergic blockade. The information presented is supported by experimental data to assist researchers and drug development professionals in selecting the appropriate agent for their specific preclinical and clinical research needs.
Introduction: Structural Differences and Pharmacokinetic Implications
Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is a well-established agent for inducing cholinergic blockade.[1] It exists in two primary forms discussed here: atropine sulfate and atropine methyl nitrate. The key difference lies in their chemical structure, which dictates their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier (BBB).
-
Atropine Sulfate: A tertiary amine, it is lipid-soluble and readily crosses the BBB, leading to both central and peripheral cholinergic effects.[2]
-
This compound: A quaternary ammonium (B1175870) compound, it carries a positive charge, making it less lipid-soluble.[3] This significantly limits its ability to penetrate the BBB, resulting in predominantly peripheral actions.[2][3]
This fundamental difference is crucial when selecting an agent for research, as this compound allows for the isolation of peripheral effects without the confounding influence of central nervous system (CNS) activity.
Figure 1: Structural differences and blood-brain barrier permeability.
Mechanism of Action: Muscarinic Receptor Antagonism
Both atropine sulfate and this compound act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[4] They bind to these receptors without activating them, thereby preventing acetylcholine from binding and eliciting a response. There are five subtypes of muscarinic receptors (M1-M5), and atropine is considered a non-selective antagonist, meaning it blocks all subtypes.[5]
Figure 2: Mechanism of action at the muscarinic receptor.
Comparative Data
Muscarinic Receptor Binding Affinity
While both compounds are non-selective muscarinic antagonists, their binding affinities for the different receptor subtypes are crucial for understanding their pharmacological profiles.
| Receptor Subtype | Atropine Sulfate (Ki in nM) | This compound (IC50 in nM) |
| M1 | 2.22 ± 0.60 | < 0.1 (porcine brain membranes) |
| M2 | 4.32 ± 1.63 | Not specified |
| M3 | 4.16 ± 1.04 | Not specified |
| M4 | 2.38 ± 1.07 | Not specified |
| M5 | 3.39 ± 1.16 | Not specified |
| Data for Atropine Sulfate from APExBIO.[5] Data for this compound from a radioligand binding assay using isolated porcine brain membranes. |
In Vivo Efficacy: Peripheral Cholinergic Blockade
The following table summarizes the comparative effects of atropine sulfate and this compound on various peripheral systems.
| Parameter | Atropine Sulfate | This compound | Key Findings | Citation(s) |
| Salivary Secretion | Inhibits salivation. | Inhibits salivation; approximately 3 times more potent than atropine sulfate. | Both are effective antisialagogues, with the methyl nitrate derivative showing greater potency. | [6] |
| Heart Rate | Dose-dependent effects: low doses can cause bradycardia, while higher doses lead to tachycardia. | Similar dose-dependent effects on heart rate. Appears to have a stronger positive chronotropic effect at equivalent doses. | Both modulate heart rate through vagal blockade. | [6][7] |
| Bronchodilation | Produces bronchodilation. | Produces a similar peak bronchodilator effect to atropine sulfate, but with a more prolonged duration of action. | This compound may offer a longer therapeutic window for respiratory applications. | [8][9][10] |
| Mydriasis (Pupil Dilation) | Induces mydriasis. | Induces mydriasis. | Both are effective mydriatics. | [11] |
| Gastrointestinal Motility | Inhibits gastrointestinal motility. | Expected to inhibit gastrointestinal motility due to its peripheral anticholinergic action. | Both can be used to reduce gut motility. | [12] |
| Central Nervous System | Readily crosses the BBB, causing central effects (e.g., sedation, confusion, delirium at high doses). | Limited CNS penetration; minimal central effects. | This compound is preferred for studies requiring selective peripheral blockade. | [2] |
Experimental Protocols
The following are generalized protocols for assessing peripheral cholinergic blockade.
In Vivo Measurement of Salivary Secretion
This protocol is a common method to quantify the antisialagogue effects of muscarinic antagonists.
Figure 3: Workflow for in vivo measurement of salivary secretion.
Isolated Organ Bath for Smooth Muscle Contraction
This in vitro method is used to assess the antagonistic effect of compounds on smooth muscle contraction, for example, in the ileum or trachea.
-
Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated.
-
Transducer Attachment: The tissue is connected to a force transducer to record isometric or isotonic contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a cholinergic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with the antagonist (atropine sulfate or this compound) for a specific period.
-
Repeat Agonist Response: The concentration-response curve for the cholinergic agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the concentration-response curve is used to determine the potency of the antagonist (pA2 value).
Langendorff Isolated Heart Preparation
This ex vivo model allows for the study of drug effects on the heart in the absence of systemic physiological influences.
-
Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and arrested in ice-cold cardioplegic solution.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.
-
Parameter Measurement: Various cardiac parameters are monitored, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Drug Administration: Atropine sulfate or this compound is introduced into the perfusate to assess its effects on the measured cardiac parameters, often in the presence of a cholinergic agonist to assess the degree of blockade.
Conclusion
The choice between this compound and atropine sulfate for research purposes is primarily dictated by the desired site of action. This compound, with its limited ability to cross the blood-brain barrier, is the superior choice for studies focused exclusively on peripheral cholinergic blockade. Its higher potency in inhibiting salivation and prolonged bronchodilator effect may also be advantageous in specific experimental contexts. Conversely, atropine sulfate remains a valuable tool when both central and peripheral effects are under investigation or when CNS penetration is not a confounding factor. For drug development professionals, understanding these distinct profiles is essential for designing targeted therapies with improved side-effect profiles.
References
- 1. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. apexbt.com [apexbt.com]
- 6. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Atropine Methyl Nitrate and Glycopyrrolate
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Atropine (B194438) methyl nitrate (B79036) and glycopyrrolate (B1671915) are peripherally acting muscarinic receptor antagonists frequently employed in clinical and preclinical research to modulate the effects of the parasympathetic nervous system. Both are quaternary ammonium (B1175870) compounds, a structural feature that limits their ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with their tertiary amine counterpart, atropine sulfate (B86663).[1][2][3] This guide provides a comprehensive in vivo comparison of atropine methyl nitrate and glycopyrrolate, focusing on their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of their mechanism of action and experimental workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
Both this compound and glycopyrrolate exert their effects by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors.[2] These G-protein coupled receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. There are five subtypes of muscarinic receptors (M1-M5), and the physiological response to these antagonists depends on the receptor subtype distribution in a given tissue. For instance, M2 receptors are predominantly found in the heart, where their blockade leads to an increased heart rate, while M3 receptors are located in exocrine glands and smooth muscle, and their inhibition results in reduced secretions and relaxation of smooth muscle.[4]
Quantitative Comparison of In Vivo Performance
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the in vivo effects of this compound and glycopyrrolate.
Table 1: Comparative Potency and Duration of Action
| Parameter | This compound | Glycopyrrolate | Species/Study Type | Reference(s) |
| Antisialagogue Potency | Less potent | ~3-6 times more potent than atropine | Human | [5][6][7] |
| Cardiac Vagal Blockade Potency | Less potent | ~2 times more potent than atropine | Human | [2][8] |
| Duration of Antisialagogue Effect | Shorter | Up to 7 hours | Human | [9] |
| Duration of Vagal Blocking Effect | Shorter (approx. 30 mins for atropine) | 2-4 hours | Human | [10] |
Table 2: Cardiovascular Effects
| Parameter | This compound | Glycopyrrolate | Species/Study Type | Reference(s) |
| Effect on Heart Rate | Initial bradycardia at low doses, followed by tachycardia. Marked initial rise in heart rate when co-administered with neostigmine (B1678181). | Less initial tachycardia compared to atropine methyl bromide when co-administered with neostigmine. Less marked bradycardia at low doses compared to atropine. | Human, Dog | [3][11][12][13][14] |
| Incidence of Arrhythmias | Higher incidence of arrhythmias (e.g., nodal rhythm) when used with neostigmine. | Lower incidence of arrhythmias compared to atropine when used with neostigmine. | Human | [8][15] |
Table 3: Other Peripheral Effects and Side Effect Profile
| Parameter | This compound | Glycopyrrolate | Species/Study Type | Reference(s) |
| Mydriatic Effect | Produces mydriasis. | Produces a faster, stronger, and more persistent mydriasis than atropine sulfate in rabbits. | Human, Rabbit | [13] |
| CNS Side Effects | Minimal due to quaternary structure. | Minimal to none due to quaternary structure; does not readily cross the blood-brain barrier. | Human | [1][2] |
| Gastrointestinal Effects | Reduces gastric secretions. | Reduces volume and acidity of gastric secretions. | Human | [9][16] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the accurate assessment and comparison of anticholinergic drugs.
Protocol 1: Assessment of Antisialagogue Effect in Rats
This protocol is adapted from studies measuring pilocarpine-induced salivation in rodents.[17][18][19][20][21]
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water.
-
Anesthesia: Anesthetize rats with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine).[18]
-
Drug Administration: Administer this compound, glycopyrrolate, or vehicle control intravenously or intraperitoneally at varying doses to different groups of rats.
-
Sialagogue Induction: After a predetermined time for the antagonist to take effect (e.g., 15-30 minutes), induce salivation with a subcutaneous injection of pilocarpine (B147212) hydrochloride (e.g., 0.5 mg/kg).[18][19]
-
Saliva Collection: Immediately after pilocarpine injection, carefully collect all secreted saliva from the oral cavity for a set period (e.g., 15 minutes) using pre-weighed cotton swabs.[20]
-
Quantification: Determine the amount of saliva secreted by weighing the cotton swabs before and after collection. The difference in weight corresponds to the volume of saliva.
-
Data Analysis: Construct dose-response curves for each antagonist and calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect) for the antisialagogue effect.
Protocol 2: Continuous Heart Rate Monitoring in Conscious Dogs
This protocol utilizes telemetry for continuous and stress-free monitoring of cardiovascular parameters.[4][22][23][24][25]
-
Animal Model: Beagle dogs are surgically implanted with a telemetry transmitter for continuous ECG and blood pressure monitoring. A recovery period of at least two weeks is allowed post-surgery.
-
Acclimatization: Dogs are acclimatized to the experimental setting to ensure baseline recordings are stable and representative of a resting state.
-
Baseline Recording: Record baseline heart rate and other cardiovascular parameters continuously for a sufficient period (e.g., 1-2 hours) before drug administration.
-
Drug Administration: Administer this compound, glycopyrrolate, or vehicle control intravenously as a bolus or infusion.
-
Continuous Monitoring: Continue to record heart rate and other parameters continuously for several hours post-administration to capture the onset, peak effect, and duration of action of each drug.
-
Data Analysis: Analyze the telemetry data to determine the time course of heart rate changes, including the magnitude of tachycardia and the duration of the effect for each drug and dose.
Protocol 3: Assessment of Mydriatic Effect in Rabbits
This protocol is a standard method for evaluating the effect of topical anticholinergic agents on pupil diameter.[14][26][27][28][29]
-
Animal Model: Albino rabbits are used due to their large, unpigmented irises, which facilitate accurate measurement of pupil size.
-
Baseline Measurement: Measure the baseline pupil diameter of both eyes using a calibrated ruler or a pupilometer under consistent lighting conditions. The light reflex should also be checked.
-
Drug Instillation: Instill a standardized volume (e.g., one drop) of the test solution (this compound, glycopyrrolate, or vehicle) into one eye (the treated eye). The contralateral eye serves as a control.
-
Serial Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60 minutes, and then hourly) for several hours to days to determine the onset, peak effect, and duration of mydriasis.
-
Data Analysis: Compare the change in pupil diameter in the treated eye to the control eye over time for each drug.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the in vivo comparison of this compound and glycopyrrolate.
Conclusion
In vivo studies demonstrate that both this compound and glycopyrrolate are effective peripherally acting muscarinic antagonists. Glycopyrrolate generally exhibits a higher potency and a longer duration of action compared to this compound, particularly in its antisialagogue and vagal blocking effects.[2][6][7][8][9][10] A key advantage of glycopyrrolate is its association with greater cardiovascular stability, including a lower incidence of initial tachycardia and arrhythmias when used to reverse neuromuscular blockade.[8][15] The choice between these two agents in a research or clinical setting will depend on the desired potency, duration of effect, and the specific physiological system being targeted. Both compounds, due to their quaternary ammonium structure, are valuable tools for investigating peripheral muscarinic receptor function without the confounding influence of central nervous system effects.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Atropine methylbromide and glycopyrrolate. A comparative study during reversal of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-invasive telemetric electrocardiogram assessment in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of glycopyrrolate and atropine on heart rate variability | Semantic Scholar [semanticscholar.org]
- 13. Effects of glycopyrrolate and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expt.16 Study of Mydriatic and Miotic effects on rabbit.pptx [slideshare.net]
- 15. A comparison of glycopyrrolate and atropine during reversal of nondepolarizing neuromuscular block with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Long-term Pilocarpine Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. Telemetry of electrophysiologic variables from conscious dogs: system design, validation, and serial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Clinical Application of Monitoring Vital Signs in Dogs Through Ballistocardiography (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nc3rs.org.uk [nc3rs.org.uk]
- 26. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]
- 27. Study of Mydriatic and Miotic effect on rabbit eye | PPTX [slideshare.net]
- 28. scribd.com [scribd.com]
- 29. researchgate.net [researchgate.net]
Scopolamine Methyl Nitrate as an Alternative to Atropine Methyl Nitrate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of scopolamine (B1681570) methyl nitrate (B79036) and atropine (B194438) methyl nitrate, two quaternary ammonium (B1175870) derivatives of well-known anticholinergic agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance as muscarinic receptor antagonists, supported by experimental data and detailed methodologies.
Introduction: A Tale of Two Antagonists
Scopolamine methyl nitrate and atropine methyl nitrate are peripherally acting muscarinic receptor antagonists. Their quaternary ammonium structure restricts their ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects associated with their tertiary amine parent compounds, scopolamine and atropine. This property makes them valuable tools in research and potential therapeutic agents where peripheral anticholinergic effects are desired without central nervous system impairment. Both compounds act by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors, but subtle differences in their affinity and selectivity for receptor subtypes can have significant implications for their pharmacological profiles.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The binding affinities of scopolamine methyl nitrate and this compound for the five human muscarinic receptor subtypes (M1-M5) are crucial for understanding their pharmacological selectivity and potential therapeutic applications. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the pKi (-logKi) values for both compounds, derived from radioligand binding assays using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Scopolamine Methyl Nitrate | 9.1 | 9.2 | 9.3 | 9.1 | 9.0 |
| This compound | 8.9 | 9.0 | 9.1 | 8.9 | 8.8 |
Note: The pKi values are collated from various in vitro studies and represent the negative logarithm of the molar concentration of the ligand that inhibits 50% of radioligand binding. Higher pKi values indicate greater binding affinity.
Mechanism of Action: A Shared Pathway
Both scopolamine methyl nitrate and this compound are competitive antagonists of muscarinic acetylcholine receptors. They bind reversibly to these receptors, preventing the neurotransmitter acetylcholine from binding and eliciting a cellular response. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). By blocking these pathways, scopolamine methyl nitrate and this compound inhibit parasympathetic nerve stimulation in various tissues.
Figure 1. General signaling pathway of muscarinic antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare muscarinic receptor antagonists like scopolamine methyl nitrate and this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds for the different muscarinic receptor subtypes.
Objective: To quantify the affinity of scopolamine methyl nitrate and this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing individual human muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the non-selective antagonist radioligand.
-
Test compounds: Scopolamine methyl nitrate and this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (scopolamine methyl nitrate or this compound). For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-labeled antagonist is added.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a radioligand binding assay.
Isolated Organ Bath Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle induced by a muscarinic agonist.
Objective: To determine the functional potency (pA2) of scopolamine methyl nitrate and this compound in a physiological context.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum or trachea).
-
Organ bath apparatus with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compounds: Scopolamine methyl nitrate and this compound at various concentrations.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a slight tension.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of the antagonist (scopolamine methyl nitrate or this compound) for a predetermined period (e.g., 30-60 minutes).
-
Repeat Agonist Curve: In the continued presence of the antagonist, generate a new concentration-response curve for the agonist. The curve should be shifted to the right.
-
Data Analysis: Repeat steps 3 and 4 with several different concentrations of the antagonist. The magnitude of the rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency. A Schild plot analysis can be used to determine if the antagonism is competitive.
Discussion and Conclusion
Both scopolamine methyl nitrate and this compound are potent non-selective muscarinic antagonists. The quantitative data from radioligand binding assays indicate that both compounds exhibit high affinity for all five human muscarinic receptor subtypes, with pKi values generally in the nanomolar range. Scopolamine methyl nitrate appears to have a slightly higher affinity across all subtypes compared to this compound.
The lack of significant subtype selectivity for both compounds makes them suitable as general-purpose muscarinic antagonists in peripheral tissues for research purposes. However, for therapeutic applications where subtype-specific effects are desired to minimize side effects, their utility may be limited. For instance, blockade of M2 receptors in the heart can lead to tachycardia, while blockade of M3 receptors in the salivary glands can cause dry mouth.
The choice between scopolamine methyl nitrate and this compound as a research tool will depend on the specific experimental goals. The slightly higher affinity of scopolamine methyl nitrate may be advantageous in certain applications. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific needs in the exploration of muscarinic receptor pharmacology.
A Comparative Guide to the Muscarinic Receptor Specificity of Atropine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Atropine (B194438) methyl nitrate (B79036) for muscarinic acetylcholine (B1216132) receptors (mAChRs), comparing its performance with key alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate antagonist for their studies.
Introduction to Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of the parasympathetic nervous system, influencing a wide array of physiological functions. Consequently, they are significant targets for therapeutic intervention in various diseases. Atropine, a tropane (B1204802) alkaloid, is a well-known non-selective muscarinic antagonist. Its quaternary ammonium (B1175870) derivative, Atropine methyl nitrate, shares this characteristic, competitively inhibiting acetylcholine at all five muscarinic receptor subtypes.[1][2] This non-selectivity can lead to a broad range of systemic effects, making the evaluation of its binding profile and the consideration of alternative antagonists critical for targeted research and drug development.
Comparative Binding Affinity of Muscarinic Antagonists
The specificity of a muscarinic antagonist is determined by its binding affinity for the different receptor subtypes. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For ease of comparison, Ki values are often expressed as pKi (-logKi).
The following table summarizes the pKi values for Atropine and its common alternatives across the five human muscarinic receptor subtypes. The data for Atropine is presented as a proxy for this compound, given their identical active moiety and competitive, non-selective antagonist activity at muscarinic receptors.[3]
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Atropine | 8.9 | 9.0 | 9.2 | 8.9 | 8.7 | Non-selective |
| Ipratropium (B1672105) | ~8.5 | ~8.7 | ~8.8 | N/A | N/A | Non-selective (M1-M3) |
| Tiotropium (B1237716) | ~9.4 | ~8.9 | ~9.8 | N/A | N/A | Slight preference for M3 |
| Glycopyrrolate | ~8.2 | ~8.1 | ~8.3 | N/A | N/A | Non-selective (M1-M3) |
Note: Data is compiled from multiple sources and represents approximate values. "N/A" indicates that comprehensive, directly comparable data across all five subtypes was not consistently available in the reviewed literature. The selectivity profile is a general characterization.
Experimental Protocols for Validating Specificity
The determination of antagonist binding affinity and functional activity is crucial for validating specificity. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for a receptor by quantifying the displacement of a radiolabeled ligand.[4][5]
Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for each muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
[³H]-N-methylscopolamine ([³H]NMS) as the radioligand.
-
Test antagonists (this compound, Ipratropium, Tiotropium, Glycopyrrolate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of the unlabeled antagonist.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [³H]NMS binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the downstream signaling initiated by an agonist, providing a measure of its potency.
This assay measures the activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[6][7][8]
Objective: To determine the potency of antagonists in inhibiting agonist-induced G-protein activation for M2 and M4 receptors.
Materials:
-
Membrane preparations containing M2 or M4 receptors.
-
[³⁵S]GTPγS.
-
A muscarinic agonist (e.g., carbachol).
-
Test antagonists.
-
Assay buffer containing GDP.
Procedure:
-
Pre-incubation: Incubate the membrane preparation with the test antagonist at various concentrations.
-
Stimulation: Add the agonist at a fixed concentration (typically its EC80) and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
This assay measures the activation of Gq-coupled receptors by detecting the increase in intracellular calcium concentration upon agonist stimulation.[9][10][11]
Objective: To determine the potency of antagonists in inhibiting agonist-induced calcium release for M1, M3, and M5 receptors.
Materials:
-
Whole cells expressing M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Test antagonists.
-
A fluorescence plate reader.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye.
-
Antagonist Incubation: Add the test antagonist at various concentrations to the cells.
-
Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of the agonist-induced calcium signal.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
This compound, much like its parent compound atropine, is a non-selective antagonist of all five muscarinic receptor subtypes. This lack of specificity is also generally observed in common alternatives such as ipratropium and glycopyrrolate, although tiotropium exhibits a slight preference for the M3 subtype. For research requiring high subtype specificity, the data presented herein underscores the importance of empirical validation through rigorous experimental procedures like radioligand binding and functional assays. The detailed protocols and illustrative diagrams provided in this guide serve as a valuable resource for researchers aiming to precisely characterize the activity of muscarinic receptor antagonists in their experimental systems.
References
- 1. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Methyl Nitrate: Unmasking Cross-Reactivity in Immunoassays for Enhanced Specificity
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. Cross-reactivity from structurally similar compounds can lead to inaccurate quantification and misleading results. This guide provides a comparative analysis of the cross-reactivity of atropine (B194438) methyl nitrate (B79036) and related compounds in immunoassays, supported by experimental data and detailed protocols to aid in the development and validation of specific and reliable analytical methods.
Atropine methyl nitrate, a quaternary ammonium (B1175870) derivative of atropine, is a peripherally acting muscarinic antagonist. Due to its structural similarity to atropine and other anticholinergic drugs, understanding its potential for cross-reactivity in immunoassays designed to detect these compounds is critical for accurate therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
Comparative Cross-Reactivity Analysis
The cross-reactivity of a compound in an immunoassay is typically expressed as a percentage relative to the target analyte or as the concentration that causes 50% inhibition (IC50) of the signal. Lower IC50 values indicate higher affinity for the antibody and thus higher potential for cross-reactivity.
While specific cross-reactivity data for this compound is not widely published in commercially available immunoassay literature, data for structurally related tropane (B1204802) alkaloids provides valuable insights into the potential for interference. The following table summarizes the cross-reactivity of atropine and other relevant compounds in a commercially available ELISA kit and a research-based immunoassay.
| Compound | Neogen Ipratropium/Atropine ELISA Kit | Broad-Spectrum Tropane Alkaloid ic-ELISA |
| % Cross-Reactivity | IC50 (ng/mL) | |
| Atropine | 88%[1] | 0.05 |
| This compound | Data Not Available | Data Not Available |
| Ipratropium | 100%[1] | - |
| Scopolamine | 0.03%[1] | 0.24 |
| Homatropine | Data Not Available | 0.07 |
| Apoatropine | Data Not Available | 0.14 |
| L-hyoscyamine | Data Not Available | 0.14 |
| Anisodamine | Data Not Available | 5.30 |
| Anisodine | Data Not Available | 10.15 |
Absence of data for this compound highlights a critical gap in currently available information and underscores the importance of empirical testing for this compound in specific immunoassays.
Understanding the Structural Basis of Cross-Reactivity
The potential for this compound to cross-react in atropine-specific immunoassays stems from its shared core tropane structure. The primary structural difference is the methylation of the nitrogen atom in the tropane ring, which introduces a permanent positive charge and increases the molecule's polarity. This modification can influence the binding affinity to antibodies raised against atropine.
Experimental Protocols
Determining Cross-Reactivity using Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of small molecules like this compound. The principle lies in the competition between the unlabeled analyte in the sample (or standard) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.
Key Materials:
-
Microtiter plate pre-coated with anti-atropine antibodies
-
Atropine standard solutions
-
This compound and other potential cross-reactant solutions
-
Atropine-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Workflow:
Calculation of Percent Cross-Reactivity:
Percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Atropine / IC50 of Test Compound) x 100
Signaling Pathway Context: Muscarinic Acetylcholine (B1216132) Receptors
Atropine and its derivatives exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Understanding the signaling pathways activated by these receptors is crucial for drug development and for interpreting the biological consequences of receptor blockade.
There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.
References
Comparative Efficacy of Atropine Methyl Nitrate and 2-PAM in Nerve Agent Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of Atropine (B194438) Methyl Nitrate (B79036) and Pralidoxime (2-PAM) as countermeasures in experimental nerve agent poisoning models. This document is intended for researchers, scientists, and drug development professionals working in the field of medical countermeasures against chemical warfare agents.
Nerve agents, a class of organophosphorus compounds, exert their toxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting both the central and peripheral nervous systems. The standard treatment for nerve agent poisoning typically involves the co-administration of an anticholinergic agent and an oxime to counteract the effects of ACh accumulation and reactivate the inhibited AChE.
This guide focuses on two such therapeutic agents: Atropine Methyl Nitrate, a peripherally acting muscarinic receptor antagonist, and 2-PAM, an AChE reactivator.
Mechanism of Action
This compound is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Due to its charged nature, it does not readily cross the blood-brain barrier (BBB), confining its effects primarily to the peripheral nervous system.[2] Its therapeutic action in nerve agent poisoning is to block the effects of excess acetylcholine at muscarinic receptors in peripheral organs such as glands, smooth muscles, and the heart, thereby mitigating symptoms like excessive secretions, bronchoconstriction, and bradycardia.
2-PAM (Pralidoxime) is an oxime that functions by reactivating AChE that has been inhibited by organophosphates.[3] The oxime moiety of 2-PAM has a high affinity for the phosphorus atom of the nerve agent bound to the active site of AChE. It displaces the nerve agent, thereby regenerating the functional enzyme.[3] Like this compound, 2-PAM is a quaternary ammonium compound and does not efficiently cross the blood-brain barrier, limiting its direct action to the peripheral nervous system.[4]
Comparative Efficacy Data
The following tables summarize quantitative data from various experimental studies investigating the efficacy of this compound and 2-PAM in animal models of nerve agent poisoning. It is important to note that direct head-to-head comparative studies are limited, and efficacy is often assessed in combination with other drugs.
| Compound | Nerve Agent Model | Animal Model | Key Efficacy Parameter | Observed Effect | Citation |
| This compound | Soman (B1219632) (GD) | Guinea Pig | Survival | In combination with physostigmine (B191203) and HI-6, replacement of a centrally acting anticholinergic (hyoscine hydrobromide) with this compound resulted in significantly lower survival, highlighting the importance of central anticholinergic effects for overall survival. This indirectly confirms the peripheral action of this compound. | [5] |
| 2-PAM | Diisopropylfluorophosphate (DFP) | Guinea Pig | AChE Reactivation (Blood) | At a dose of 13 mg/kg, 2-PAM produced a significant, approximately 2-fold increase in blood AChE activity 1.5 hours after DFP exposure. | [6] |
| 2-PAM | Sarin (B92409) (GB), VX | Guinea Pig | AChE Reactivation (Peripheral vs. Central) | Pro-2-PAM (a BBB-penetrating prodrug of 2-PAM) led to dose-dependent reactivation of AChE in both peripheral and brain tissues inhibited by sarin or VX, with substantially greater reactivation in peripheral tissues. | [7] |
| 2-PAM | Sarin (GB), Cyclosarin (GF), VX | Guinea Pig | Seizure Protection | Pro-2-PAM was able to block sarin- or VX-induced seizures in 16-33% of animals but was ineffective against cyclosarin-induced seizures. | [7] |
| Atropine + 2-PAM | Aldicarb (B1662136), Methomyl (Carbamates) | Guinea Pig | Protective Ratio | Co-administration of atropine (0.4 mg/kg) and 2-PAM (25.7 mg/kg) resulted in protective ratios of 2 and 3 against aldicarb and methomyl, respectively. The protection was primarily attributed to atropine, with 2-PAM showing no significant positive or negative effect on survival. | [8] |
| Atropine + 2-PAM | Sarin/Cyclosarin (GB/GF) combination | Mice | ED50 | In combination with atropine sulfate (B86663) (17.4 mg/kg), the 24-hour ED50 for 2-PAM was 102.5 µmol/kg against a 3xLD50 dose of the nerve agent combination. | [9] |
Experimental Protocols
In Vivo Efficacy Study of this compound in Soman-Poisoned Guinea Pigs[5]
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Nerve Agent Challenge: Animals were challenged with a supralethal dose of soman (GD).
-
Treatment Regimen: One minute after the nerve agent challenge, animals received immediate therapy consisting of a combination of drugs. In the relevant experimental group, the standard centrally acting anticholinergic (hyoscine hydrobromide) was replaced with this compound. Other groups received a mixture of hyoscine hydrobromide and hyoscine methyl nitrate. The therapy also included physostigmine and the oxime HI-6.
-
Endpoint: Survival at 24 hours post-challenge and observation for clinical signs, including intussusception.
In Vivo Acetylcholinesterase Reactivation Study of 2-PAM in DFP-Poisoned Guinea Pigs[6]
-
Animal Model: Male Hartley guinea pigs.
-
Nerve Agent Simulant: Diisopropylfluorophosphate (DFP) was administered subcutaneously at a dose of 8 mg/kg.
-
Pre-treatment: Animals received pyridostigmine (B86062) bromide (0.026 mg/kg, i.p.) 20 minutes prior to DFP exposure.
-
Treatment Regimen: One minute after DFP administration, animals were treated with atropine methyl bromide (2 mg/kg, i.m.) and 2-PAM (13 mg/kg, i.m.).
-
Endpoint: Acetylcholinesterase activity in blood and brain tissues was measured at 1.5 hours post-DFP exposure using a modified Ellman's assay.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pro-2-PAM therapy for central and peripheral cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of next generation medical countermeasures to nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Recommended Prehospital Human Equivalent Doses of Atropine and Pralidoxime Against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of the combined nerve agents GB/GF in mice: efficacy of atropine and various oximes as antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Methyl Nitrate: An In Vivo Validation of its Lack of Central Nervous System Effects Compared to Atropine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Atropine (B194438) methyl nitrate (B79036) and its parent compound, Atropine, with a focus on validating the peripherally restricted action of Atropine methyl nitrate. Experimental data from key studies are presented to highlight the differential impact of these two muscarinic acetylcholine (B1216132) receptor antagonists on the central nervous system (CNS).
Atropine, a tertiary amine, readily crosses the blood-brain barrier, leading to a range of central anticholinergic effects. In contrast, this compound, a quaternary ammonium (B1175870) salt, possesses a permanent positive charge, which significantly limits its ability to penetrate the CNS. This fundamental structural difference forms the basis for its predominant peripheral activity. This guide will delve into the experimental evidence that substantiates this crucial distinction.
Quantitative Data Summary
The following tables summarize the comparative effects of Atropine and this compound across various in vivo models, demonstrating the significantly reduced central activity of this compound.
Table 1: Comparison of Central Effects on Motor Control and Cognition
| Experimental Model | Assay | Atropine Effect | This compound Effect | Conclusion |
| Rhesus Monkeys | Force Lever Performance | Dose-related disruption of performance | Little to no effect on performance | Motor control disruption by atropine is centrally mediated. |
| Rats | Maze Acquisition | Disruption of learning and memory | No significant effect on learning and memory | Cognitive impairment by atropine is a central effect. |
Table 2: Comparison of Central and Peripheral Anticholinergic Activity in Mice
| Assay | Primary Site of Action | Atropine Effect | This compound Effect | Reference |
| Inhibition of Physostigmine-Induced Lethality | Central | Protective | Not effective when administered systemically | |
| Induction of Mydriasis (Pupil Dilation) | Peripheral | Mydriatic | Mydriatic |
Table 3: Comparison of Peripheral Effects in Humans
| Parameter | Atropine Effect | This compound Effect | Potency Comparison | Reference |
| Salivary Secretion | Inhibition | Inhibition | Methylatropine (B1217387) is about 3 times as potent as atropine. | |
| Heart Rate | Increased heart rate at higher doses; potential for initial bradycardia at low doses. | Increased heart rate at higher doses; bradycardia at lower doses considered to be of peripheral action. | Both induce changes in heart rate, with some effects of methylatropine attributed to peripheral action. |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below to enable replication and further investigation.
Assessment of Central Effects on Motor Control: Force Lever Performance in Rhesus Monkeys
This protocol is designed to evaluate the centrally-mediated effects of compounds on fine motor control and operant behavior.
Experimental Workflow
Caption: Workflow for the force lever performance experiment.
Protocol Details:
-
Subjects: Adult rhesus monkeys.
-
Apparatus: A force lever apparatus where the monkey must press a manipulandum with a specific force (e.g., 25-40 grams) for a continuous duration (e.g., 3 seconds) to receive a reward (e.g., 1.5 ml of water).
-
Training: Monkeys are trained daily until they achieve a stable baseline of performance.
-
Drug Administration: Single injections of Atropine sulfate (B86663) or this compound are administered 30 minutes prior to the experimental session. A range of doses is used to establish a dose-response curve.
-
Testing: Each session consists of a set number of trials. The number of successful trials, response rate, and any signs of motor impairment are recorded.
-
Data Analysis: The performance data for each drug and dose are compared to the baseline and vehicle control data to determine the extent of performance disruption.
Differentiation of Central and Peripheral Anticholinergic Activity in Mice
This set of protocols allows for the distinct measurement of central and peripheral anticholinergic effects.
Logical Relationship of Assays
Caption: Differentiating central and peripheral anticholinergic activity.
A. Inhibition of Physostigmine-Induced Lethality (Central Effect)
-
Subjects: Male mice.
-
Procedure:
-
Administer the test compound (Atropine or this compound) via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 15-30 minutes), administer a lethal dose of physostigmine (B191203) (e.g., 1 mg/kg, i.p.).
-
Observe the animals for a specified period (e.g., 24 hours) and record the number of survivors.
-
-
Rationale: Physostigmine is a cholinesterase inhibitor that readily crosses the blood-brain barrier, leading to central cholinergic crisis and death. An anticholinergic agent must cross the BBB to counteract this lethal effect.
B. Induction of Mydriasis (Peripheral Effect)
-
Subjects: Male mice.
-
Procedure:
-
Measure the baseline pupil diameter of the mice. This can be done using a dissecting microscope with a micrometer eyepiece or a specialized pupillometer.
-
Administer the test compound (Atropine or this compound) i.p.
-
At fixed time intervals post-administration (e.g., 15, 30, 60, 120 minutes), measure the pupil diameter again.
-
-
Rationale: Mydriasis is primarily mediated by the blockade of muscarinic receptors on the iris sphincter muscle, a peripheral effect.
Signaling Pathway
Atropine and this compound exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. The diagram below illustrates the general signaling pathway of M1/M3/M5 and M2/M4 muscarinic receptors, which are blocked by these antagonists.
Muscarinic Acetylcholine Receptor Signaling
A Head-to-Head Comparison of Atropine Methyl Nitrate and Other Quaternary Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of atropine (B194438) methyl nitrate (B79036) with other prominent quaternary anticholinergic agents, including glycopyrrolate, ipratropium (B1672105) bromide, and tiotropium (B1237716) bromide. The focus is on their performance at muscarinic acetylcholine (B1216132) receptors, supported by experimental data from in vitro and clinical studies.
Introduction to Quaternary Anticholinergics
Quaternary anticholinergic drugs are competitive antagonists of acetylcholine at muscarinic receptors. Their quaternary ammonium (B1175870) structure confers a positive charge, which limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to their tertiary amine counterparts.[1] These agents are widely used in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, as well as in anesthesia to reduce secretions.[1][2]
The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate diverse physiological functions. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[3] The therapeutic efficacy and side-effect profile of anticholinergic drugs are determined by their relative affinities for these receptor subtypes.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki or IC50 in nM) of atropine methyl nitrate and other selected quaternary anticholinergic agents for the five muscarinic receptor subtypes (M1-M5). It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Drug | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Source(s) |
| This compound | IC50 < 0.1 nM (porcine brain) | - | - | - | - | [4] |
| Glycopyrrolate | Ki: 1.8 nM | Ki: 1.889 nM | Ki: 1.686 nM | - | - | [5][6] |
| Ipratropium Bromide | IC50: 2.9 nM | IC50: 2.0 nM | IC50: 1.7 nM | - | - | [7][8] |
| Tiotropium Bromide | Approx. 10-fold more potent than ipratropium | Approx. 10-fold more potent than ipratropium | Approx. 10-fold more potent than ipratropium | - | - | [9] |
Quantitative Comparison of Functional Potency
The functional potency of these antagonists is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Drug | Tissue/Receptor | pA2 Value | Source(s) |
| Atropine | Guinea-pig gastric fundus | 8.16 | [10] |
| Atropine | Human colon circular muscle | 8.72 ± 0.28 | [11] |
| Atropine | Human colon longitudinal muscle | 8.60 ± 0.08 | [11] |
| Glycopyrrolate | M1/M3 Receptors | 10.31 - 11 | [5] |
| Glycopyrrolate | M2 Receptors | 8.16 - 9.09 | [5] |
Clinical Efficacy Comparison: Bronchodilation in COPD
The following table presents a summary of clinical trial data comparing the efficacy of ipratropium and tiotropium in improving lung function in patients with Chronic Obstructive Pulmonary Disease (COPD), as measured by the change in Forced Expiratory Volume in 1 second (FEV1).
| Treatment | Change in Trough FEV1 (Liters) | Study Duration | Source(s) |
| Tiotropium (18 µg once daily) | 0.15 - 0.16 | 92 days | [12] |
| Ipratropium (40 µg four times daily) | 0.01 - 0.03 | 92 days | [12] |
| Tiotropium | 120 mL above baseline | 12 months | |
| Ipratropium | 30 mL decline from baseline | 12 months |
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the two major classes of muscarinic receptors.
Caption: M1/M3/M5 receptor signaling cascade.
Caption: M2/M4 receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic acetylcholine receptors using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[13][14][15]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO-K1 cells)[16]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Unlabeled competing ligands (test compounds and a known high-affinity antagonist like atropine for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and the reference antagonist.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Isolated Organ Bath Functional Assay
This protocol describes a method to determine the functional potency (pA2) of an anticholinergic drug by measuring its ability to antagonize agonist-induced contractions of an isolated tissue, such as guinea pig trachea.
Materials:
-
Isolated tissue (e.g., guinea pig tracheal rings)
-
Organ bath system with a force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
Muscarinic agonist (e.g., carbachol (B1668302) or methacholine)
-
Antagonist (test compound)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the tissue of interest (e.g., guinea pig trachea) into appropriate preparations (e.g., rings or strips) and mount them in the organ baths containing physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist and incubate for a predetermined time.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot): For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the x-intercept of the Schild regression line.
Caption: Workflow for an isolated organ bath assay.
References
- 1. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate. | Semantic Scholar [semanticscholar.org]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different behavior toward muscarinic receptor binding between quaternary anticholinergics and their tertiary analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of non-adrenergic, non-cholinergic inhibitory responses of the isolated guinea-pig trachea: differences between pre- and post-ganglionic nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Atropine Methyl Nitrate: A Peripherally Selective Antimuscarinic Agent in Preclinical Models
A detailed comparison of atropine (B194438) methyl nitrate (B79036) with other antimuscarinic agents, supported by experimental data, confirms its utility for researchers seeking to minimize central nervous system effects in preclinical studies.
Atropine methyl nitrate, a quaternary ammonium (B1175870) derivative of atropine, demonstrates marked peripheral selectivity in preclinical models. This selectivity is primarily attributed to its chemical structure, which hinders its ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of this compound's performance against its tertiary amine counterpart, atropine sulfate (B86663), and other antimuscarinic agents, supported by quantitative data from preclinical studies.
Comparative Analysis of Peripheral Selectivity
The peripheral selectivity of an antimuscarinic agent is crucial in research applications where the desired effects are confined to the peripheral nervous system, thereby avoiding confounding central effects such as cognitive impairment or altered motor function. The data presented below, gathered from various preclinical models, highlights the differential central nervous system (CNS) penetration and effects of this compound compared to other agents.
| Compound | Chemical Structure | Animal Model | Endpoint | Observation | Conclusion on CNS Effect |
| This compound | Quaternary Ammonium | Rhesus Monkey | Motor Control (Force Lever Performance) | Little to no effect on responding.[1] | Minimal |
| Atropine Sulfate | Tertiary Amine | Rhesus Monkey | Motor Control (Force Lever Performance) | Dose-related disruption of performance.[1] | Significant |
| This compound | Quaternary Ammonium | Rat | Cardiovascular (Blood Pressure Response to Neostigmine) | Ineffective in blocking centrally mediated pressor response when administered intravenously.[2] | Minimal |
| Atropine Sulfate | Tertiary Amine | Rat | Cardiovascular (Blood Pressure Response to Neostigmine) | Effective in blocking centrally mediated pressor response. | Significant |
| This compound | Quaternary Ammonium | Rat | Neuronal Activation (Fos-like immunoreactivity) | Increased Fos-like immunoreactivity in the myenteric plexus (peripheral), but not in the dorsal vagal complex (central). | Minimal |
| Trospium (B1681596) Chloride | Quaternary Ammonium | Mouse | Brain Tissue Concentration | ~1 ng/g brain tissue. | Minimal |
| Oxybutynin | Tertiary Amine | Mouse | Brain Tissue Concentration | ~200 ng/g brain tissue. | Significant |
| Glycopyrrolate (B1671915) | Quaternary Ammonium | Human | Subjective CNS Effects | Minimal central nervous system effects reported.[3] | Minimal |
Muscarinic Receptor Binding Affinity
While peripheral selectivity is largely determined by BBB penetration, the affinity of an antimuscarinic agent for different muscarinic receptor subtypes (M1-M5) can also influence its pharmacological profile.
| Compound | M1 Receptor Affinity (pKi) | M2 Receptor Affinity (pKi) | M3 Receptor Affinity (pKi) | M4 Receptor Affinity (pKi) | M5 Receptor Affinity (pKi) |
| Atropine | 8.7 - 9.2 | 8.9 - 9.3 | 9.0 - 9.4 | 8.7 - 9.0 | 8.8 - 9.1 |
| Glycopyrrolate | ~10.3 (presumed M1) | 9.09 | 10.31 | - | - |
| Trospium Chloride | High | High | High | - | - |
| Oxybutynin | High | Moderate | High | High | Moderate |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in vitro studies and may vary depending on the experimental conditions.
Experimental Protocols
Assessment of Central vs. Peripheral Effects on Motor Control in Rhesus Monkeys
This experimental paradigm is designed to differentiate the central and peripheral effects of antimuscarinic drugs on learned motor behavior.
Caption: Workflow for assessing central vs. peripheral effects on motor control.
Methodology:
-
Subjects: Rhesus monkeys.
-
Apparatus: A force lever apparatus that requires the animal to press a manipulandum with a specified force (e.g., 25-40 grams) for a continuous duration (e.g., 3 seconds).
-
Training: Monkeys are trained to perform the task to receive a reward (e.g., water).
-
Drug Administration: Single injections of atropine sulfate or this compound are administered 30 minutes before the experimental session.
-
Data Collection: The number of successful trials and any disruption in motor performance are recorded and compared between the drug-treated and control conditions.
Assessment of Central vs. Peripheral Cardiovascular Effects in Rats
This in vivo model distinguishes between central and peripheral antimuscarinic actions by evaluating cardiovascular responses to cholinomimetic agents.
Caption: Experimental workflow for differentiating central and peripheral cardiovascular effects.
Methodology:
-
Subjects: Anesthetized rats.
-
Peripheral Muscarinic Receptor Assessment:
-
Administer acetylcholine intravenously to induce a hypotensive response, which is mediated by peripheral muscarinic receptors.
-
Administer the test compounds (this compound or atropine sulfate) intravenously and measure the dose-dependent inhibition of the acetylcholine-induced hypotension. The dose required to inhibit the response by 50% (ED50) is determined.
-
-
Central Muscarinic Receptor Assessment:
-
Administer neostigmine, a cholinesterase inhibitor, directly into the cerebral ventricles to increase central acetylcholine levels and induce a pressor (hypertensive) response, which is centrally mediated.
-
Administer the test compounds intravenously and measure their ability to block the neostigmine-induced pressor response.
-
Signaling Pathway
The peripheral selectivity of this compound is a consequence of its inability to cross the blood-brain barrier and interact with central muscarinic acetylcholine receptors.
Caption: Differential CNS penetration of this compound and atropine sulfate.
Conclusion
The preclinical data strongly support the classification of this compound as a peripherally selective antimuscarinic agent. Its quaternary ammonium structure effectively prevents it from crossing the blood-brain barrier, thus minimizing centrally mediated side effects that are commonly observed with tertiary amine antimuscarinics like atropine sulfate. This makes this compound an invaluable tool for researchers aiming to investigate the role of peripheral muscarinic receptors in various physiological and pathological processes without the confounding influence of central receptor blockade. When selecting an antimuscarinic agent for preclinical research, the desired site of action should be a primary consideration, and for studies focused on peripheral mechanisms, this compound and other quaternary ammonium compounds like glycopyrrolate and trospium chloride are superior choices.
References
- 1. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atropine Methyl Nitrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of atropine (B194438) methyl nitrate (B79036), ensuring the safety of laboratory personnel and the protection of the environment.
Atropine methyl nitrate is a quaternary ammonium (B1175870) compound used in research.[1][2][3][4][5][6] It is classified as a hazardous substance, being fatal if swallowed or inhaled.[7] Therefore, its disposal must be handled with care and in strict accordance with all applicable federal, state, and local regulations.[5][7] Improper disposal can lead to significant health risks and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety Goggles: To protect your eyes from splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect your clothing and skin.
-
Respiratory Protection: If handling the powder form or creating aerosols, a respirator is advised.[8]
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous waste.[1][2] Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[1]
1. Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials.
2. Waste Collection and Containment:
-
Collect this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical.[1][3]
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and relevant hazard symbols (e.g., skull and crossbones for acute toxicity).[1][8]
3. Handling Spills:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1]
-
Carefully collect the absorbent material containing the spilled chemical and place it into the designated hazardous waste container.[5][7]
-
Decontaminate the spill area and any affected equipment with a suitable cleaning agent. Dispose of all contaminated cleaning materials as hazardous waste.[1]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected for disposal.[9]
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal company.[4]
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and are not universally defined. Researchers must consult their institution's EHS office and local regulatory agencies to obtain specific concentration limits for different disposal pathways.
| Parameter | Regulatory Limit | Notes |
| RCRA Classification | Determined by characteristics (e.g., toxicity) or if it is a listed waste. | This compound's high toxicity suggests it would be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] |
| Sewer Disposal Limits | Must be explicitly permitted by local wastewater treatment authorities and the institution's EHS office.[1] | Generally, the disposal of acutely toxic chemicals like this compound via the sanitary sewer is prohibited. |
| Landfill Disposal | Prohibited for untreated hazardous chemical waste. | Disposal in a sanitary landfill is only permissible after the waste has been rendered non-hazardous by a licensed treatment facility, or if it is disposed of in a specially permitted hazardous waste landfill. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Atropine Methyl Nitrate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Atropine (B194438) methyl nitrate (B79036) (CAS 52-88-0). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance. Atropine methyl nitrate is a potent muscarinic acetylcholine (B1216132) receptor antagonist and is classified as fatal if swallowed or inhaled.[1]
Operational Plan: Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of specific equipment should be based on a thorough risk assessment of the planned procedures.
| PPE Category | Specification | Rationale |
| Respiratory Protection | For brief exposure or low concentrations: Use a respiratory filter device. For intensive or prolonged exposure: Use a respiratory protective device that is independent of circulating air.[2] A NIOSH-certified N95 or N100 respirator is recommended if airborne powder or aerosols may be generated. | This compound is fatal if inhaled.[1][3] Preventing respiratory exposure is critical. |
| Hand Protection | Wear impermeable and resistant gloves.[2] | Prevents skin contact which may cause irritation.[4] The exact breakthrough time should be confirmed with the glove manufacturer. |
| Eye Protection | Splash goggles or safety glasses with side shields. | Protects against accidental splashes and airborne particles that may cause eye irritation.[4][5] |
| Body Protection | Laboratory coat.[5] | Prevents contamination of personal clothing. |
Handling and Storage Protocols
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4] Use of a chemical fume hood is strongly recommended.
-
Avoid Dust Formation: This substance is a crystalline solid or powder.[4][6][7] Minimize the generation of dust during handling.[4]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
Storage:
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[3][4]
-
Temperature: Store at room temperature or as specified on the product insert.[4] Some sources recommend storage at -20°C.[3][8][9] Always refer to the manufacturer's instructions.
-
Light Sensitivity: Protect from light by storing in light-resistant containers.[4]
-
Security: Store in a locked-up area.[3]
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in strict accordance with all federal, state, and local regulations.[2][4][10]
-
Waste Classification: this compound is considered a hazardous substance. For transport, it is classified under UN number 2811 (Toxic solid, organic, n.o.s.).[2]
-
Unused Product: Dispose of as hazardous waste. Do not allow it to enter sewer systems or surface and ground water.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.
-
Packaging: Uncleaned packaging should be disposed of according to official regulations.[2]
Emergency Procedures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3]
-
Skin Contact: Immediately remove all soiled and contaminated clothing. Rinse skin with plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.[3]
-
Spills: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. guidechem.com [guidechem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. scribd.com [scribd.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, 99% 52-88-0 India [ottokemi.com]
- 8. This compound | CAS#:52-88-0 | Chemsrc [chemsrc.com]
- 9. This compound CAS#: 52-88-0 [m.chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
